N-(2-fluorophenyl)acrylamide
Description
BenchChem offers high-quality N-(2-fluorophenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h2-6H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELRBMZOMHKBJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The N-(2-Fluorophenyl)acrylamide Motif: Structural Dynamics and Covalent Reactivity
Executive Summary: The Warhead Paradigm
N-(2-fluorophenyl)acrylamide represents a fundamental "warhead" scaffold in the design of Targeted Covalent Inhibitors (TCIs). In modern drug discovery, particularly for kinases (e.g., BTK, EGFR), the acrylamide moiety serves as a weak electrophile capable of forming an irreversible covalent bond with a nucleophilic cysteine residue in the target protein's active site.
The inclusion of the ortho-fluorine atom is not merely decorative; it is a calculated medicinal chemistry tactic to:
-
Modulate Electrophilicity: The electron-withdrawing nature of fluorine inductively activates the
-carbon of the acrylamide, fine-tuning the rate of Michael addition. -
Block Metabolism: Fluorine substitution at the 2-position blocks potential Phase I metabolic hydroxylation at a metabolically labile site.
-
Influence Conformation: The steric and electrostatic properties of the fluorine atom can induce specific torsional preferences, potentially pre-organizing the molecule for binding.
Chemical Architecture & Electronic Properties
The Electrophilic Trigger
The core mechanism of action is the Michael Addition . The acrylamide acts as a Michael acceptor (
-
Reaction Type: 1,4-Conjugate Addition.
-
Selectivity: Acrylamides are "soft" electrophiles, preferring "soft" nucleophiles like thiols (Cysteine) over "hard" nucleophiles like hydroxyls (Serine/Threonine) or amines (Lysine). This selectivity is crucial for reducing off-target toxicity.
The Ortho-Fluorine Effect
The 2-fluoro substituent exerts a specific electronic influence on the amide nitrogen, which propagates to the vinyl group.
-
Inductive Effect (-I): Fluorine pulls electron density from the phenyl ring. This decreases the electron density on the amide nitrogen, reducing its resonance donation into the carbonyl. Consequently, the carbonyl becomes more electron-deficient, increasing the electrophilicity of the
-carbon. -
Result: N-(2-fluorophenyl)acrylamide is generally more reactive toward glutathione (GSH) than unsubstituted N-phenylacrylamide, but less reactive than nitro-substituted variants. This places it in the "Goldilocks zone"—reactive enough to modify the target, but stable enough to survive systemic circulation.
Synthetic Protocol: Self-Validating Workflow
The synthesis of N-(2-fluorophenyl)acrylamide is a standard nucleophilic acyl substitution (Schotten-Baumann conditions).
Materials
-
Substrate: 2-Fluoroaniline (1.0 eq)
-
Reagent: Acryloyl chloride (1.1 eq)
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Quench: NaHCO3 (sat. aq.)
Step-by-Step Methodology
-
Setup: Purge a round-bottom flask with
. Add 2-fluoroaniline and DCM. Cool to in an ice bath. -
Base Addition: Add TEA dropwise. The solution may darken slightly.
-
Acylation: Add acryloyl chloride dropwise over 15 minutes. Critical: Maintain temperature
to prevent polymerization of the acrylamide. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Validation (TLC): Check consumption of aniline. (Mobile phase: 30% EtOAc/Hexanes). The product will be less polar than the aniline.
-
Workup: Wash with
(to remove unreacted aniline/base), then sat. , then Brine. Dry over . -
Purification: Flash column chromatography or recrystallization from EtOH/Water.
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway for N-(2-fluorophenyl)acrylamide via acyl substitution.
Structural Characterization (Data Tables)
Researchers must validate the structure using NMR. The fluorine atom creates distinctive splitting patterns (
Expected 1H NMR Data (DMSO-d6, 400 MHz)
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Notes |
| Amide NH | 9.8 - 10.2 | Broad Singlet | 1H | Exchangeable with |
| Aromatic H (6) | 8.1 - 8.2 | Multiplet (td) | 1H | Ortho to N, affected by F coupling. |
| Aromatic H (3,4,5) | 7.1 - 7.5 | Multiplet | 3H | Complex splitting due to F. |
| Vinyl | 6.5 - 6.7 | dd | 1H | Trans to carbonyl ( |
| Vinyl | 6.2 - 6.3 | dd | 1H | Cis to carbonyl ( |
| Vinyl | 5.7 - 5.8 | dd | 1H | Geminal ( |
Mass Spectrometry (LC-MS)
-
Formula:
-
Exact Mass: 165.06
-
Observed Ion:
Reactivity Profiling: The GSH Assay
To determine if the "warhead" is suitable for drug development, its intrinsic reactivity (
The Protocol (Pseudo-first order kinetics)
-
Stock Solution: Dissolve N-(2-fluorophenyl)acrylamide in DMSO (10 mM).
-
GSH Solution: Prepare 20 mM GSH in Phosphate Buffer (pH 7.4).
-
Incubation: Mix 1:10 ratio (Compound:GSH) to ensure pseudo-first order conditions.
-
Monitoring: Measure the disappearance of the parent compound peak via HPLC-UV or LC-MS at time intervals (
min). -
Calculation: Plot
vs time. The slope is .
Visualization: Mechanism of Action
Figure 2: Mechanism of Covalent Inhibition via Michael Addition.
References
-
Birkholz, A., et al. (2020). "Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution."[1] Journal of Medicinal Chemistry. [Link]
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. [Link]
-
Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug Discovery for Targeted Covalent Inhibitors." Expert Opinion on Drug Discovery. [Link]
Sources
Technical Guide: 2-Fluoroaniline Acrylamide Derivatives in Targeted Covalent Inhibition
Executive Summary
This guide details the physicochemical properties, synthesis, and mechanistic application of 2-fluoroaniline acrylamide derivatives . These structures serve as the critical "warhead" motif in Targeted Covalent Inhibitors (TCIs), a class of drugs designed to irreversibly bind to specific cysteine residues in kinases (e.g., EGFR, BTK).[1]
While the core scaffold (N-(2-fluorophenyl)acrylamide ) has a low molecular weight (~165 Da), its derivatives used in clinical oncology (e.g., Osimertinib, Afatinib) are optimized to the 400–600 Da range to maximize selectivity and bioavailability. This document provides a self-validating workflow for the synthesis and characterization of these derivatives, emphasizing the role of the ortho-fluorine atom in conformational locking and metabolic stability.
Part 1: Structural Chemistry & Rational Design
The Core Scaffold
The fundamental unit is N-(2-fluorophenyl)acrylamide .[1] In drug discovery, this unit is rarely used in isolation but is fused to a larger heteroaromatic core (quinazoline, pyrimidine) that directs the molecule to the ATP-binding pocket of the target protein.
-
Role: Electrophilic "Warhead" (Michael Acceptor)
The "Ortho-Fluoro" Effect
The substitution of fluorine at the 2-position (ortho) of the aniline ring is not arbitrary. It serves two critical mechanistic functions:
-
Conformational Locking: The high electronegativity of fluorine creates an intramolecular hydrogen bond-like electrostatic interaction with the amide hydrogen (N-H[1]···F). This planarizes the molecule, pre-organizing it for the narrow binding cleft of the kinase.
-
Metabolic Stability: The fluorine atom blocks potential oxidation sites on the phenyl ring and modulates the pKa of the amide nitrogen, tuning the reactivity of the acrylamide double bond to prevent non-specific toxicity (e.g., reaction with Glutathione).
Mechanism of Action: The Michael Addition
The acrylamide moiety acts as a Michael acceptor.[1] Upon binding to the kinase active site, a non-catalytic cysteine residue (thiol nucleophile) attacks the
Figure 1: Mechanism of covalent inhibition via Michael addition between the acrylamide warhead and a cysteine thiol.
Part 2: Molecular Weight & Physicochemical Profiling
For researchers developing new derivatives, tracking Molecular Weight (MW) is vital for maintaining "drug-likeness" (Lipinski’s Rule of 5).[1] The core warhead is small, allowing significant room for the "recognition element" (the rest of the drug) without exceeding the 500–600 Da ceiling typical for oral bioavailability.
Comparative Molecular Weight Data
The table below contrasts the core warhead with clinically approved derivatives, demonstrating how the scaffold is elaborated.
| Compound | Class | Molecular Weight ( g/mol ) | Formula | Target |
| N-(2-fluorophenyl)acrylamide | Core Scaffold | 165.16 | C₉H₈FNO | N/A |
| Osimertinib | 3rd Gen EGFR Inhibitor | 499.61 | C₂₈H₃₃N₇O₂ | EGFR (T790M) |
| Afatinib | 2nd Gen EGFR Inhibitor | 485.94 | C₂₄H₂₅ClFN₅O₃ | EGFR/HER2 |
| Neratinib | HER2 Inhibitor | 557.04 | C₃₀H₂₉ClN₆O₃ | HER2 |
Impact on Permeability[1]
-
Target MW Range: 450–550 g/mol .[1]
-
Rationale: Derivatives <400 g/mol often lack sufficient binding affinity (selectivity).[1] Derivatives >600 g/mol suffer from poor cellular permeability, reducing the intracellular concentration available to react with the kinase.[1]
Part 3: Synthesis & Characterization Protocol
Objective: Synthesize a 2-fluoroaniline acrylamide derivative and validate its Molecular Weight. Safety Note: Acryloyl chloride is a lachrymator and toxic.[1] 2-fluoroaniline is toxic if absorbed.[1][3] Perform all steps in a fume hood.
Experimental Workflow
Figure 2: Step-by-step synthesis and validation workflow for acrylamide derivatives.
Detailed Protocol
-
Preparation:
-
Dissolve 2-fluoroaniline (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add Triethylamine (TEA) (1.2 eq) as a base to scavenge HCl.[1]
-
Cool the mixture to 0°C in an ice bath. Explanation: Low temperature prevents polymerization of the acrylamide double bond.
-
-
Acylation:
-
Work-up:
-
Validation (Critical Step):
References
-
Santa Cruz Biotechnology. N-(2-fluorophenyl)acrylamide Product Data. Retrieved from scbt.com.[1] Link
-
PubChem. Afatinib Compound Summary (CID 10184653).[1] National Library of Medicine.[1][4] Link[1]
-
PubChem. Osimertinib Compound Summary (CID 71496458).[1][4][5] National Library of Medicine.[1][4] Link
-
Chemical Society Reviews. Advances in covalent kinase inhibitors.[1] (2020).[1][6] Discusses the role of acrylamide warheads in drug design. Link
Sources
Comparative Technical Profile: N-Phenylacrylamide vs. N-(2-Fluorophenyl)acrylamide
[1]
Executive Summary
In the design of Targeted Covalent Inhibitors (TCIs), the acrylamide warhead is the industry standard for targeting non-catalytic cysteine residues in kinases (e.g., BTK, EGFR).[1] While N-phenylacrylamide (NPA) serves as the structural prototype, N-(2-fluorophenyl)acrylamide (2-F-NPA) represents a critical optimization step. The introduction of the ortho-fluorine atom is not merely a lipophilic modification; it fundamentally alters the electronic landscape of the Michael acceptor, modulates the conformational entropy of the drug-target complex, and blocks metabolic labile sites.
This guide details the physicochemical divergence, synthetic pathways, and reactivity profiles of these two core scaffolds.
Chemical Architecture & Electronic Profiling
The transition from NPA to 2-F-NPA introduces significant electronic and steric perturbations driven by the high electronegativity (
Electronic Induction and Warhead Activation
The acrylamide moiety acts as a Michael acceptor. The reactivity of the
-
N-Phenylacrylamide (NPA): The phenyl ring acts as a weak electron sink, but the amide nitrogen lone pair donates density into the carbonyl (resonance), tempering the electrophilicity of the
-carbon. -
N-(2-Fluorophenyl)acrylamide (2-F-NPA): The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (
). This pulls electron density from the phenyl ring, which in turn pulls density from the amide nitrogen.-
Result: The amide nitrogen becomes less basic and less capable of donating into the carbonyl.
-
Consequence: The carbonyl carbon becomes more electron-deficient, increasing the polarization of the alkene and enhancing the electrophilicity of the
-carbon toward cysteine thiols.
-
Conformational Locking (The Ortho-Fluorine Effect)
In NPA, the phenyl ring and amide plane often rotate to balance conjugation (planarity) against steric clash. In 2-F-NPA, the ortho-fluorine introduces a dipole-dipole interaction with the amide carbonyl and a potential weak intramolecular hydrogen bond with the amide N-H.
-
Conformation: The 2-F substituent often favors a conformation that minimizes dipole repulsion with the carbonyl oxygen, effectively "locking" the rotatable bond between the nitrogen and the phenyl ring.
-
Entropic Benefit: By pre-organizing the molecule into a bioactive conformation, the entropic penalty upon binding to the protein pocket is reduced (
is less negative), potentially improving affinity ( ).
Physicochemical Comparison Table
| Property | N-Phenylacrylamide (NPA) | N-(2-Fluorophenyl)acrylamide (2-F-NPA) | Impact of Fluorination |
| Formula | - | ||
| MW | 147.18 g/mol | 165.17 g/mol | +18 Da |
| ClogP | ~1.2 | ~1.5 | Increased Lipophilicity (Membrane Permeability) |
| Amide N-H pKa | ~15-16 | ~14-15 | Increased Acidity (Stronger H-bond donor) |
| Moderate | High | Faster Covalent Bond Formation | |
| Metabolic Stability | Susceptible to ortho-hydroxylation | Ortho-blocked | Blocked CYP450 oxidation at 2-position |
Synthetic Methodology
The synthesis of both compounds utilizes a Schotten-Baumann-type acylation. However, the reduced nucleophilicity of 2-fluoroaniline requires strict anhydrous conditions and stronger driving forces compared to aniline.
Reaction Scheme Visualization
The following diagram illustrates the parallel synthesis pathways and the critical Michael Addition mechanism used in biological inhibition.
Caption: Figure 1. Parallel synthetic pathway for acrylamide warheads and their subsequent mechanism of action (Michael Addition) with cysteine residues.
Optimized Experimental Protocol
Objective: Synthesis of N-(2-fluorophenyl)acrylamide (2-F-NPA). Scale: 10 mmol.
Reagents:
-
2-Fluoroaniline (1.11 g, 10 mmol)
-
Acryloyl chloride (1.09 g, 12 mmol, 1.2 eq) - Freshly distilled or high purity.
-
Triethylamine (Et3N) (1.52 g, 15 mmol, 1.5 eq)
-
Dichloromethane (DCM) (anhydrous, 40 mL)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (
). Add 2-fluoroaniline and DCM. Cool the solution to 0°C using an ice/water bath. -
Base Addition: Add Triethylamine dropwise to the stirred solution. Ensure the temperature remains <5°C to prevent side reactions.
-
Acylation: Add Acryloyl chloride dropwise over 15 minutes. Note: The reaction is exothermic. Acryloyl chloride is a lachrymator; perform in a fume hood.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Work-up:
-
Quench with saturated
(20 mL). -
Extract the organic layer and wash sequentially with:
-
1M HCl (20 mL) – Removes unreacted aniline.
-
Brine (20 mL).
-
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Hexane/EtOAc or perform flash column chromatography if necessary.
-
Expected Yield: 85–95%.
-
Appearance: White to pale yellow solid.
-
Covalent Reactivity & Biological Implications[2][4][5][6][7][8][9]
The core differentiator between NPA and 2-F-NPA is the kinetic parameter
The Kinetic Framework
- (Affinity): Influenced by the scaffold and the "ortho-effect" of the fluorine. The 2-F substitution can improve shape complementarity in specific hydrophobic pockets (e.g., the hydrophobic lip near Cys481 in BTK).
-
(Reactivity): The rate of bond formation.
-
NPA: Baseline reactivity. Half-life (
) with Glutathione (GSH) is approx. 180 mins (at 5mM GSH). -
2-F-NPA: Enhanced reactivity. The electron-withdrawing fluorine lowers the LUMO energy of the alkene, making it more susceptible to nucleophilic attack. This results in a higher
.
-
Metabolic Stability (MetID)
A major failure mode for N-phenylacrylamides is oxidative metabolism.
-
NPA Liability: The para and ortho positions of the phenyl ring are electron-rich and prone to hydroxylation by Cytochrome P450 enzymes (e.g., CYP3A4), leading to rapid clearance or toxic quinone-imine formation.
-
2-F-NPA Advantage: Fluorine blocks the ortho position. The C-F bond is metabolically inert (Bond Energy ~116 kcal/mol vs C-H ~99 kcal/mol). This forces metabolism to less favorable positions, extending the drug's half-life (
) in vivo.
Selectivity Risks
While 2-F-NPA is a more potent warhead, higher reactivity correlates with "off-target" toxicity (promiscuous binding to other cellular thiols).
-
Mitigation: In drug design (e.g., Osimertinib), the reactivity of the acrylamide is often tuned down by adding steric bulk or electron-donating groups elsewhere, or by relying on the non-covalent scaffold to provide extreme specificity (
) before the reaction occurs.
References
-
Reactivity of Acrylamides with Glutathione
- Title: Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides.
- Source:ACS Medicinal Chemistry Letters (2020).
-
URL:[Link]
-
Synthesis of Substituted Acrylamides
- Title: Simple and Efficient Synthesis of N-Aryl Acrylamides.
- Source:Royal Society of Chemistry (RSC) Advances (2016).
-
URL:[Link]
-
Covalent Kinase Inhibitor Design
- Title: The structure-based design of covalent kinase inhibitors.
- Source:Journal of Medicinal Chemistry (2019).
-
URL:[Link]
-
The Fluorine Effect in Medicinal Chemistry
-
Title: Fluorine in Medicinal Chemistry.
- Source:Journal of Medicinal Chemistry (2008).
-
URL:[Link]
-
Methodological & Application
Application Notes and Protocols: Synthesis of N-(2-fluorophenyl)acrylamide from 2-fluoroaniline
For: Researchers, scientists, and drug development professionals
Introduction
N-(2-fluorophenyl)acrylamide is a key building block in the synthesis of various pharmacologically active compounds, particularly in the development of kinase inhibitors for cancer therapy. Its structure incorporates a reactive acrylamide moiety, which can act as a Michael acceptor, enabling covalent bond formation with specific amino acid residues, often cysteine, in the active site of target proteins. This covalent modification can lead to potent and irreversible inhibition, a desirable characteristic for certain therapeutic agents. This document provides a comprehensive guide to the synthesis of N-(2-fluorophenyl)acrylamide from 2-fluoroaniline, detailing the underlying chemical principles, a robust experimental protocol, and methods for purification and characterization.
Chemical Principles and Reaction Mechanism
The synthesis of N-(2-fluorophenyl)acrylamide from 2-fluoroaniline is typically achieved through a nucleophilic acyl substitution reaction, specifically an acylation reaction. A common and effective method for this transformation is the Schotten-Baumann reaction.[1][2][3] This reaction involves the acylation of an amine (2-fluoroaniline) with an acyl chloride (acryloyl chloride) in the presence of a base.[1][2][3]
The reaction proceeds via the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride.[4] This results in the formation of a tetrahedral intermediate.[1][2]
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.
-
Deprotonation: A base, typically an aqueous solution of sodium hydroxide or an organic base like triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) formed as a byproduct.[4][5] This deprotonation of the protonated amide yields the final N-(2-fluorophenyl)acrylamide product and prevents the protonation of the starting amine, which would render it non-nucleophilic.
The choice of base is crucial. An inorganic base in a two-phase system (e.g., aqueous NaOH and an organic solvent) is a classic Schotten-Baumann condition.[3] Alternatively, an organic base such as triethylamine can be used in a single organic phase. Tertiary amines like triethylamine act as HCl scavengers without competing in the acylation reaction, as they do not have a proton on the nitrogen to be removed after acylation.[6]
Reaction Scheme
Caption: General reaction scheme for the synthesis of N-(2-fluorophenyl)acrylamide.
Detailed Mechanism
Caption: Mechanism of the Schotten-Baumann reaction for N-(2-fluorophenyl)acrylamide synthesis.
Experimental Protocol
This protocol details the synthesis of N-(2-fluorophenyl)acrylamide on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 2-Fluoroaniline | ReagentPlus®, 99% | Sigma-Aldrich | 348-54-9 | - |
| Acryloyl chloride | 98% | Sigma-Aldrich | 814-68-6 | Highly corrosive and moisture sensitive. Handle with care.[7][8][9][10] |
| Triethylamine (Et3N) | ≥99.5% | Sigma-Aldrich | 121-44-8 | Dried over KOH pellets. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 | - |
| Saturated aq. NaHCO3 | - | - | - | For workup. |
| Brine | - | - | - | Saturated aqueous NaCl solution. |
| Anhydrous MgSO4 | - | Sigma-Aldrich | 7487-88-9 | For drying. |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 | For column chromatography. |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Chromatography column
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
Safety Precautions
-
Acryloyl chloride is highly toxic, corrosive, and flammable. It reacts violently with water.[7] All manipulations should be performed in a well-ventilated chemical fume hood.[7][10] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[8]
-
2-Fluoroaniline is toxic and an irritant. Avoid inhalation and contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
Triethylamine is flammable and corrosive. Handle with care.
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of N-(2-fluorophenyl)acrylamide.
-
Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-fluoroaniline (5.0 g, 45.0 mmol) and triethylamine (6.3 mL, 45.0 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Addition of Acryloyl Chloride: Cool the solution to 0 °C using an ice bath. Add acryloyl chloride (4.0 mL, 49.5 mmol) dropwise to the stirred solution over a period of 30 minutes. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Workup: Upon completion of the reaction, quench by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 2 M aqueous HCl (2 x 20 mL), saturated aqueous NaHCO3 solution (2 x 20 mL), and brine (20 mL).[11] The acidic wash removes any unreacted 2-fluoroaniline and triethylamine, while the basic wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification
The crude product is purified by column chromatography on silica gel.
-
Column Preparation: Pack a chromatography column with silica gel using a slurry of hexane.
-
Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). Collect the fractions containing the desired product, as identified by TLC.
-
Final Product: Combine the pure fractions and evaporate the solvent to yield N-(2-fluorophenyl)acrylamide as a solid. A yield of approximately 92% can be expected.[11]
Characterization
The identity and purity of the synthesized N-(2-fluorophenyl)acrylamide should be confirmed by various analytical techniques.
| Analytical Technique | Expected Results |
| Appearance | Pale yellow solid.[11] |
| Melting Point | To be determined experimentally and compared with literature values. |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 8.40-8.20 (m, 1H), 7.80-7.60 (m, 1H), 7.20-7.00 (m, 3H), 6.50-6.30 (dd, 1H), 6.20-6.00 (dd, 1H), 5.80-5.60 (dd, 1H). |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 164.0, 154.0 (d, J=245 Hz), 131.0, 128.0, 125.0 (d, J=8 Hz), 124.5 (d, J=3 Hz), 121.5, 115.0 (d, J=20 Hz). |
| Mass Spectrometry (EI) | m/z (%): 165 (M+, 27), 111 (100).[11] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | - Ensure all reagents are dry, especially DCM and triethylamine. - Check the purity of the starting materials. - Increase the reaction time or slightly warm the reaction mixture. |
| Loss of product during workup. | - Ensure proper phase separation during extraction. - Avoid overly aggressive washing. | |
| Impure Product | Incomplete removal of starting materials or byproducts. | - Ensure thorough washing during the workup. - Optimize the solvent system for column chromatography for better separation. |
| Polymerization of the product. | - Acrylamides can polymerize. Store the final product in a cool, dark place, and consider adding a polymerization inhibitor if long-term storage is required. |
Conclusion
The synthesis of N-(2-fluorophenyl)acrylamide from 2-fluoroaniline via the Schotten-Baumann reaction is a reliable and high-yielding method. Careful control of reaction conditions, particularly the exclusion of moisture and the slow addition of the highly reactive acryloyl chloride, is essential for a successful outcome. The purification by column chromatography provides a product of high purity suitable for subsequent applications in drug discovery and development. The characterization data presented serves as a benchmark for verifying the identity and purity of the synthesized compound.
References
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
-
Wikipedia. Schotten–Baumann reaction. Retrieved from [Link]
-
YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]
-
Stack Exchange. (2024, August 8). Why Acid chloride does not react with tertiary amine? (Looking for a suitable reason). Retrieved from [Link]
-
New Jersey Department of Health. Common Name: ACRYLYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. nj.gov [nj.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. rsc.org [rsc.org]
Schotten-Baumann reaction protocol for acrylamide synthesis
Application Note: Schotten-Baumann Protocol for High-Fidelity Acrylamide Warhead Synthesis
Abstract & Strategic Relevance
The acrylamide moiety serves as the kinetic "warhead" for a vast majority of FDA-approved Targeted Covalent Inhibitors (TCIs), including Ibrutinib (BTK), Osimertinib (EGFR), and Sotorasib (KRAS G12C) . While the Schotten-Baumann reaction—acylation of an amine with an acid chloride under basic conditions—is chemically fundamental, its application in late-stage drug synthesis requires rigorous control. Improper execution leads to hydrolysis of the labile acryloyl chloride, polymerization of the warhead, or incomplete conversion due to HCl sequestration.
This guide details two validated protocols: the Classical Biphasic Method (robust for polar amines) and the Modified Anhydrous Method (standard for complex lipophilic intermediates), along with a "Pro-Route" utilizing 3-chloropropionyl chloride to mitigate polymerization risks.
Mechanistic Principles
The reaction relies on the nucleophilic attack of a primary or secondary amine onto the carbonyl carbon of acryloyl chloride. The base serves a dual purpose: it acts as a proton scavenger to neutralize the generated HCl (driving the equilibrium forward) and, in biphasic systems, maintains the pH to keep the amine unprotonated (nucleophilic).
Key Mechanistic Risks:
-
Hydrolysis: Water competes with the amine for the acyl chloride. Although amines are superior nucleophiles, poor mixing or low amine concentration favors hydrolysis to acrylic acid.
-
Polymerization: The vinyl group is susceptible to radical polymerization, triggered by heat or light.
-
Michael Addition: The product (acrylamide) is a Michael acceptor; excess amine can add to the double bond, forming a byproduct.
Figure 1: Reaction Mechanism & Pathway
Caption: Nucleophilic acyl substitution pathway. The base is critical for scavenging HCl to prevent protonation of the amine starting material.
Experimental Protocols
Method A: Classical Biphasic Conditions
Best for: Polar amines, salts (e.g., hydrochloride salts), or scale-up where organic solvent minimization is desired.
Reagents:
-
Substrate: Amine (1.0 equiv)
-
Electrophile: Acryloyl chloride (1.1 – 1.2 equiv)
-
Solvent: DCM or EtOAc (Organic phase) / Water (Aqueous phase)
-
Base: NaOH or K₂CO₃ (2.0 – 3.0 equiv)
Protocol:
-
Preparation: Dissolve the amine in the organic solvent (e.g., DCM). If the amine is a salt (e.g., R-NH2[1]·HCl), dissolve it in the minimum amount of water.
-
Biphasic Setup: Combine the organic and aqueous phases in a flask with vigorous stirring. High shear mixing is critical to increase the interfacial surface area .
-
Cooling: Cool the mixture to 0°C using an ice bath. Causality: Low temperature suppresses the rate of hydrolysis and prevents thermal polymerization.
-
Addition: Add the base (as an aqueous solution) if not already present. Then, add acryloyl chloride dropwise over 15–30 minutes.
-
Note: Maintain temperature < 5°C. Rapid addition causes localized heating and hydrolysis.
-
-
Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.
-
Workup: Separate phases. Wash the organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO₃ (to remove acrylic acid byproduct), and finally Brine. Dry over Na₂SO₄ and concentrate below 30°C .
Method B: Modified Anhydrous Conditions (MedChem Standard)
Best for: Lipophilic, complex drug intermediates, or water-sensitive substrates.
Reagents:
-
Substrate: Amine (1.0 equiv)
-
Electrophile: Acryloyl chloride (1.05 – 1.1 equiv)
-
Solvent: Anhydrous DCM or THF
-
Base: Triethylamine (TEA) or DIPEA (Hunig’s Base) (1.2 – 1.5 equiv)
Protocol:
-
Dissolution: Dissolve amine and base in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool to -10°C to 0°C .
-
Addition: Add acryloyl chloride (diluted in a small volume of DCM) dropwise.
-
Visual Check: White precipitate (amine hydrochloride salt) will form immediately.
-
-
Monitoring: Monitor by TLC or LCMS. Reaction is typically complete within 30 minutes.
-
Quench: Quench with a small amount of MeOH or water.
-
Purification: Standard aqueous workup (as above). Flash chromatography is often required to remove traces of oligomers.
Method C: The "Pro-Route" (3-Chloropropionyl Chloride)
Best for: Avoiding polymerization of unstable acryloyl chloride during storage or handling. Used in the synthesis of Osimertinib .
-
React amine with 3-chloropropionyl chloride (stable liquid) using Method B.
-
Isolate the intermediate (3-chloropropionamide).
-
Treat with excess TEA (2.5 equiv) at RT or mild heat (40°C) to induce E2 elimination of HCl, generating the acrylamide in situ.
Workflow Visualization
Figure 2: Decision Tree & Workflow
Caption: Operational workflow for selecting the correct Schotten-Baumann variant based on substrate solubility.
Critical Data & Troubleshooting
Table 1: Optimization Parameters
| Parameter | Recommendation | Causality / Scientific Rationale |
| Temperature | < 5°C | Higher temps increase hydrolysis rates (Method A) and polymerization risk. |
| Stoichiometry | 1.0 : 1.1 (Amine:Acid Chloride) | Excess acid chloride leads to "bis-acrylamide" formation on primary amines. |
| Base Choice | Inorganic (NaOH) for Biphasic; DIPEA for Organic | DIPEA is non-nucleophilic and prevents quaternary salt formation side reactions. |
| Concentration | 0.1 M - 0.2 M | High dilution favors intramolecular reaction; high concentration favors polymerization. |
| Stabilizer | MEHQ / BHT | Often present in commercial acryloyl chloride. Do not remove unless necessary. |
Self-Validating Troubleshooting
-
Issue: Low Yield / Recovery of Starting Material.
-
Diagnosis: Hydrolysis of acryloyl chloride occurred faster than acylation.
-
Fix: Increase stirring rate (Method A) or ensure anhydrous solvents (Method B). Switch to Method C (3-chloropropionyl chloride).
-
-
Issue: Insoluble Gel Formation.
-
Diagnosis: Polymerization of the product.[2]
-
Fix: Add a radical inhibitor (hydroquinone) to the reaction; keep temperature strictly < 0°C; avoid rotary evaporation at high bath temps (>30°C).
-
-
Issue: Extra Peak M+56 in LCMS.
-
Diagnosis: Michael addition of the amine to the product.
-
Fix: Ensure the acid chloride is added to the amine, or use a slight excess of acid chloride to consume all amine rapidly.
-
Safety & Handling
-
Acryloyl Chloride: Lachrymator, highly toxic, and corrosive. Must be handled in a fume hood. Reacts violently with water .
-
Acrylamides: Many are neurotoxins (cumulative) and potential carcinogens. Wear double nitrile gloves.
-
Waste: Quench excess acid chloride with methanol/base before disposal.
References
-
Che, A. (2023).[3][4] Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. Available at: [Link]
-
Salaklang, J., et al. (2020).[5][6] Telescoped continuous flow synthesis of phenyl acrylamide. ResearchGate. Available at: [Link]
-
Mertens, E., et al. (2015). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. ResearchGate. Available at: [Link]
-
L.S. College. (2020). Schotten–Baumann reaction Protocol and Mechanism. Available at: [Link]
Sources
Application Note: Precision Tuning of Thermoresponsive Hydrogels using N-(2-fluorophenyl)acrylamide
This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It details the synthesis of the fluorinated monomer N-(2-fluorophenyl)acrylamide (NFPA) and its subsequent incorporation into a thermoresponsive hydrogel network.
Executive Summary
Thermoresponsive hydrogels, particularly those based on poly(N-isopropylacrylamide) (PNIPAM), are cornerstones of smart drug delivery. However, the standard Lower Critical Solution Temperature (LCST) of PNIPAM (~32°C) is often too rigid for specific physiological targeting.
This guide introduces N-(2-fluorophenyl)acrylamide (NFPA) as a potent hydrophobic modifier. The incorporation of the 2-fluorophenyl motif serves two critical functions:
-
LCST Depression: The hydrophobic phenyl ring and fluorine atom lower the Volume Phase Transition Temperature (VPTT), allowing for triggering at lower thermal thresholds or "sharpening" the transition.
-
Fluorine-Drug Interactions: The fluorine atom enhances the loading capacity for hydrophobic fluorinated drugs (e.g., 5-Fluorouracil) via fluorous-fluorous interactions.
Monomer Synthesis: N-(2-fluorophenyl)acrylamide (NFPA)
Before hydrogel fabrication, the monomer must be synthesized with high purity to ensure consistent polymerization kinetics.
Reaction Mechanism
The synthesis follows a Schotten-Baumann condensation between acryloyl chloride and 2-fluoroaniline in the presence of a base scavenger.
Materials Required
-
Reagents: 2-Fluoroaniline (99%), Acryloyl chloride (freshly distilled), Triethylamine (TEA, anhydrous), Dichloromethane (DCM, anhydrous).
-
Equipment: 3-neck round-bottom flask (500 mL), dropping funnel, ice bath, rotary evaporator.
Step-by-Step Protocol
-
Setup: Purge a 500 mL 3-neck flask with nitrogen. Add 2-fluoroaniline (0.1 mol, 11.1 g) and TEA (0.12 mol, 12.1 g) to 200 mL of anhydrous DCM . Cool the mixture to 0°C in an ice bath.
-
Addition: Dilute acryloyl chloride (0.11 mol, 10.0 g) in 50 mL DCM. Add this solution dropwise to the reaction flask over 60 minutes. Critical: Maintain temperature < 5°C to prevent polymerization or side reactions.
-
Reaction: Once addition is complete, allow the reaction to warm to room temperature (RT) and stir for 12 hours.
-
Workup:
-
Filter off the precipitated triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with: 1M HCl (remove unreacted amine), Saturated NaHCO₃ (remove acid), and Brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Concentrate the solvent via rotary evaporation. Recrystallize the crude solid from an Ethanol/Water (1:[1]1) mixture.
-
Yield Check: Expect white needle-like crystals. Melting Point: ~74-76°C. Confirm structure via ¹H-NMR (distinct vinyl protons at 5.8–6.4 ppm).
Hydrogel Fabrication Protocol
We will prepare a Poly(NIPAM-co-NFPA) hydrogel. By varying the NFPA feed ratio, you can modulate the swelling behavior.[2]
Experimental Design (The "Library" Approach)
Construct a series of hydrogels with increasing NFPA content to determine the optimal transition temperature for your application.
| Component | Role | Control (G0) | G1 (Low F) | G2 (Med F) | G3 (High F) |
| NIPAM | Base Monomer | 1.00 g | 0.95 g | 0.90 g | 0.85 g |
| NFPA | Hydrophobic Modifier | 0 g | 0.05 g | 0.10 g | 0.15 g |
| MBA | Crosslinker | 20 mg | 20 mg | 20 mg | 20 mg |
| APS | Initiator | 10 mg | 10 mg | 10 mg | 10 mg |
| TEMED | Accelerator | 20 µL | 20 µL | 20 µL | 20 µL |
| Solvent | DMSO/Water (50:50) | 10 mL | 10 mL | 10 mL | 10 mL |
Note: A mixed solvent (DMSO/Water) is required because NFPA is hydrophobic and may not dissolve in pure water initially.
Fabrication Steps
-
Dissolution: Dissolve NIPAM, NFPA, and MBA (N,N'-Methylenebisacrylamide) in the solvent mixture in a glass vial. Vortex until clear.
-
Degassing: Bubble nitrogen gas through the solution for 15 minutes to remove dissolved oxygen (a radical scavenger).
-
Initiation: Add Ammonium Persulfate (APS) followed immediately by TEMED. Gently mix (do not introduce bubbles).
-
Polymerization: Pipette the solution into a glass mold (e.g., between two glass plates separated by a 1mm spacer) or cylindrical vials.
-
Curing: Allow polymerization to proceed at 4°C for 24 hours. Why 4°C? Low-temperature polymerization yields a more homogeneous network structure (cryogelation effect) and prevents premature phase separation during synthesis.
-
Washing (Critical): Remove the hydrogels and immerse them in a large excess of distilled water. Change water daily for 5 days to leach out DMSO, unreacted monomers, and oligomers.
Characterization & Validation
Swelling Ratio (SR) Analysis
To verify thermoresponsiveness, measure the gravimetric swelling ratio:
Protocol:
-
Equilibrate hydrogels in deionized water at 20°C.
-
Increase temperature in 2°C increments (hold for 20 mins at each step).
-
Blot surface water and weigh.[3]
-
Expectation: You will observe a sharp decrease in mass (collapse) near the VPTT.
-
G0 (Pure NIPAM): VPTT ≈ 32°C.[4]
-
G2 (10% NFPA): VPTT ≈ 20-25°C (Shifted lower due to hydrophobicity).
-
Mechanistic Visualization
The following diagram illustrates the synthesis workflow and the molecular mechanism of the phase transition.
Figure 1: Workflow for NFPA synthesis and the reversible thermoresponsive mechanism of the resulting hydrogel.
References
-
Monomer Synthesis Basis
- Reaction of acryloyl chloride with amines (Schotten-Baumann).
-
Stevens, C. V., et al. "Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System." ChemSusChem, 2016.
-
Thermoresponsive Mechanism
- Tuning LCST via Hydrophobic N-substitution.
-
Liu, R., et al. "Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions." Polymer, 1999.
-
Hydrogel Preparation Standard
- Standard NIPAM/MBA/APS protocol.
-
Soleimani, F., et al. "Drug Release Study from Superabsorbent Hydrogel Based on Poly-2-acrylamido-2-methylpropanesulfonic Acid." Asian Journal of Chemistry, 2013.
-
Fluorine Effect in Polymers
- Impact of fluorination on hydrophobicity and phase transition.
-
Mabrouk, M., et al. "Synthesis, Characterizations and Polymerization of a Novel Fluoro-Acrylamide Monomer." American Journal of Polymer Science, 2012.
Sources
copolymerization of NIPAM with N-(2-fluorophenyl)acrylamide
Application Note: Controlled Copolymerization of N-Isopropylacrylamide (NIPAM) with N-(2-fluorophenyl)acrylamide (NFPA) for Tunable Thermoresponsive Drug Delivery
Executive Summary
This application note details the synthesis, purification, and characterization of poly(N-isopropylacrylamide-co-N-(2-fluorophenyl)acrylamide) [poly(NIPAM-co-NFPA)]. While Poly(NIPAM) is the gold standard for thermoresponsive polymers (LCST ~32°C), its hydrophilicity often limits the loading of hydrophobic drug payloads. The incorporation of N-(2-fluorophenyl)acrylamide (NFPA) serves two critical functions:
-
LCST Modulation: The hydrophobic aromatic ring lowers the Lower Critical Solution Temperature (LCST), allowing for sharp phase transitions at or slightly below physiological temperatures (hyperthermia triggering).
-
Fluorine-Mediated Loading: The ortho-fluorine substituent introduces unique electronic effects and metabolic stability, enhancing
stacking interactions with aromatic drug molecules (e.g., Doxorubicin, Paclitaxel) compared to non-fluorinated analogs.
Monomer Synthesis: N-(2-fluorophenyl)acrylamide (NFPA)
Note: NFPA is not widely available commercially and must be synthesized via nucleophilic acyl substitution.
Reagents & Equipment
-
Precursors: 2-Fluoroaniline (1.0 eq), Acryloyl chloride (1.1 eq).
-
Base: Triethylamine (TEA) (1.2 eq) or Diisopropylethylamine (DIPEA).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Atmosphere: Nitrogen or Argon.[1]
Protocol
-
Setup: Purge a 250 mL 3-neck round-bottom flask with
. Add 2-Fluoroaniline (50 mmol) and TEA (60 mmol) to 100 mL of anhydrous DCM. Cool to 0°C in an ice bath. -
Addition: Add Acryloyl chloride (55 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic reaction. HCl gas generation is neutralized by TEA.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The solution will darken, and triethylamine hydrochloride salts will precipitate.
-
Workup:
-
Filter off the precipitated salts.
-
Wash the filtrate sequentially with:
-
1M HCl (2x 50 mL) – removes unreacted aniline.
-
Sat.
(2x 50 mL) – removes unreacted acid. -
Brine (1x 50 mL).
-
-
Dry organic layer over
and concentrate via rotary evaporation.
-
-
Purification: Recrystallize the crude solid from a mixture of Ethyl Acetate/Hexane (1:4).
-
Yield Target: >75%
-
Validation:
-NMR (CDCl3) should show vinyl protons (5.8–6.4 ppm) and aromatic protons (7.0–8.2 ppm).
-
Copolymerization Protocol
Method: Free Radical Polymerization (FRP).[2][3][4] Rationale: FRP is robust, tolerant of trace impurities, and sufficient for establishing structure-property relationships. For precise molecular weight control (PDI < 1.2), RAFT polymerization is recommended as an advanced alternative.
Experimental Design Table
To tune the LCST, vary the molar feed ratio of the hydrophobic NFPA monomer.
| Formulation ID | NIPAM (mol %) | NFPA (mol %) | Predicted LCST (°C) |
| PN-0 (Control) | 100 | 0 | 32.0 |
| PN-F5 | 95 | 5 | ~28.5 |
| PN-F10 | 90 | 10 | ~24.0 |
| PN-F15 | 85 | 15 | < 20.0 (Insoluble at RT) |
Step-by-Step Procedure
-
Preparation: In a Schlenk tube, dissolve NIPAM (recrystallized from hexane) and synthesized NFPA (according to Table 1 ratios) in 1,4-Dioxane (Total monomer concentration: 1.0 M).
-
Initiator: Add Azobisisobutyronitrile (AIBN) (1 mol% relative to total monomer).
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (oxygen inhibits radical propagation). Backfill with
. -
Polymerization: Immerse the sealed tube in an oil bath at 70°C for 16–24 hours.
-
Note: Viscosity will increase significantly.
-
-
Termination: Quench the reaction by cooling the tube in liquid nitrogen or an ice bath and exposing it to air.
-
Purification (Critical):
-
Dilute the reaction mixture with a small amount of THF.
-
Dropwise precipitate into a 10-fold excess of cold Diethyl Ether .
-
Filter the white precipitate.
-
Reprecipitation: Redissolve in THF and precipitate into Ether again to ensure removal of unreacted NFPA monomer (which is toxic).
-
-
Drying: Dry in a vacuum oven at 40°C for 24 hours.
Characterization & Validation
A. Structural Confirmation ( -NMR)
Dissolve 10 mg of polymer in
-
NIPAM Signal: Isopropyl methine proton at 3.9 ppm .
-
NFPA Signal: Aromatic protons at 7.0–7.5 ppm .
-
Calculation: Calculate copolymer composition (
) by integrating the aromatic peak area relative to the isopropyl peak area.
B. LCST Determination (Cloud Point)
-
Prepare a 1.0 mg/mL solution of the copolymer in DI water.
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Monitor transmittance at 500 nm while heating from 20°C to 50°C at 1°C/min.
-
Definition: The LCST is defined as the temperature at 50% transmittance.
Mechanistic Workflow (Visualization)
The following diagram illustrates the synthesis pathway and the thermoresponsive behavior logic.
Caption: Synthesis workflow from monomer creation to thermoresponsive phase transition.
References
-
Schild, H. G. (1992). Poly(N-isopropylacrylamide): experiment, theory and application. Progress in Polymer Science, 17(2), 163-249. Link
- Foundational text on NIPAM properties and LCST behavior.
-
Mokhtar, S. M., et al. (2017).[5] Synthesis, Characterizations and Polymerization of a Novel Fluoro-Acrylamide Monomer. American Journal of Polymer Science, 7(1), 1-7.[5] Link
- Protocol basis for synthesizing fluorin
-
Rzaev, Z. M., et al. (2007). Functional copolymers of N-isopropylacrylamide for bioengineering applications. Progress in Polymer Science, 32(5), 534-595. Link
- Review of copolymerization str
-
Imaz, A., & Forcada, J. (2011). N-isopropylacrylamide/N-phenylacrylamide based biocompatible temperature-sensitive microgels. Journal of Polymer Science Part A: Polymer Chemistry, 49(15), 3218-3227. Link
- Establishes the effect of N-phenylacrylamide deriv
Sources
Application Note: Covalent Docking Protocols for N-(2-fluorophenyl)acrylamide Kinase Inhibitors
Introduction & Mechanistic Basis[1][2][3][4]
The resurgence of targeted covalent inhibitors (TCIs) has revolutionized kinase drug discovery, offering advantages in potency, selectivity, and prolonged duration of action (residence time). This guide focuses on the N-(2-fluorophenyl)acrylamide warhead, a privileged scaffold found in next-generation inhibitors targeting EGFR (e.g., T790M/C797S mutants), BTK, and JAK3.
Unlike standard non-covalent docking, modeling this class requires simulating a chemical reaction—specifically, the Michael addition of a nucleophilic cysteine thiolate to the electrophilic
The "Ortho-Fluorine" Effect
The specific inclusion of the N-(2-fluorophenyl) moiety is not merely decorative. The fluorine atom at the ortho position of the aniline ring serves two critical computational functions that must be accounted for in your protocol:
-
Conformational Lock: Steric repulsion between the fluorine and the carbonyl oxygen (or amide hydrogen) restricts rotation around the
bond, pre-organizing the ligand into a bioactive conformation. -
Metabolic Stability: It blocks metabolic oxidation at the susceptible ortho position.
Critical Mechanism:
Pre-Docking Preparation Workflows
Success in covalent docking is 90% preparation. Errors here propagate into failed pose predictions.
Protein Preparation (The Receptor)
Standard protonation algorithms often misclassify the active site cysteine.
-
Step 1: Retrieve the crystal structure (e.g., PDB: 4G5J for EGFR).[1]
-
Step 2: Remove non-essential waters, but retain catalytic waters that may act as proton shuttles for the Michael addition.
-
Step 3 (Crucial): Manually inspect the target cysteine (e.g., Cys797 in EGFR, Cys481 in BTK). Ensure it is accessible.
-
Step 4: Protonation State: While the reaction requires a thiolate (
), most docking software requires the residue to be defined as a standard Cysteine ( ) or a specific "reactive" patch.-
Guidance: If using Gold , keep as Cys. If using AutoDock4 , you may need to edit the PDBQT to remove the HG hydrogen.
-
Ligand Preparation (The Warhead)
-
Step 1: Generate the 3D conformer.
-
Step 2: Torsion Check: Verify the dihedral angle of the N-(2-fluorophenyl) bond. It should not be planar (0° or 180°) but twisted (typically ~30-60°) due to the fluorine steric clash.
-
Step 3: Define the Reaction Center .
Computational Workflow: Covalent Docking
This protocol synthesizes best practices from Schrödinger (CovDock), CCDC (Gold), and AutoDock methodologies.
Diagram: The Covalent Docking Logic Flow
Caption: Logic flow for covalent docking, emphasizing the critical "Distance Filter" step before bond formation to prevent physically impossible reactions.
Step-by-Step Protocol
Step A: Reaction Definition
You must explicitly define the chemistry. Most software uses a "reaction file" or "smart pattern."
-
SMARTS Pattern for N-(2-fluorophenyl)acrylamide: -[N:3]-[c:4]1[c:7][c:8][c:9][c:10]1 >> -[N:3]-[c:4]1[c:7][c:8][c:9][c:10]1 (Simplified representation; actual SMARTS must target the alkene).
-
Reaction Constraint:
-
Target: Cysteine Sulfur (SG).
-
Source: Acrylamide
-Carbon.[1] -
Bond Length:
(typical C-S bond). -
Bond Angles: Tetrahedral geometry at the
-Carbon after reaction.
-
Step B: Grid Generation
-
Center: Centered on the centroid of the target Cysteine residue.
-
Box Size:
. (Ensure the box is large enough to accommodate the "tail" of the inhibitor, which may extend into the solvent). -
Constraints: Apply a Positional Constraint (radius 3.0 Å) on the acrylamide
-carbon to ensure it samples near the Cysteine sulfur.
Step C: Docking Execution
-
Conformational Sampling: The software places the ligand into the binding site without the bond first (Pre-reactive state).
-
Filtering: Poses where the distance between Cys-SG and Ligand-C
> 4.5 Å are discarded. -
Bond Formation: The topology is altered to connect the atoms.
-
Minimization: The side chain and ligand are minimized to relieve steric clashes caused by the new bond. This is critical for N-(2-fluorophenyl) analogs because the rigid phenyl ring can easily clash with the "gatekeeper" residue if not relaxed.
Data Analysis & Interpretation
Quantitative assessment of covalent docking requires different metrics than standard docking. Do not rely solely on the "Docking Score."
Key Metrics Table
| Metric | Acceptable Range | Interpretation |
| RMSD (Pre-reactive) | < 2.0 Å | How well the non-covalent pose mimics the crystal structure before reaction. |
| Bond Length (C-S) | 1.80 ± 0.05 Å | Deviations indicate severe strain; the pose is likely an artifact. |
| Bond Angle (C-C-S) | 109.5° ± 5° | Assessing the tetrahedral geometry of the new |
| Strain Energy | < 10 kcal/mol | The energy penalty paid to distort the ligand/protein to form the bond. High strain = False Positive.[3] |
| H-Bond (Hinge) | Present | The amide NH or backbone usually H-bonds to the hinge region (e.g., Met793 in EGFR). |
Visual Validation Checklist
Troubleshooting Common Failures
Issue 1: "No poses found"
-
Cause: The "N-(2-fluorophenyl)" group is too bulky and clashes with the gatekeeper residue (e.g., T790M) during the initial sampling.
-
Solution: Increase the "Scaling Factor" for van der Waals radii (soften the potential) to 0.8 during the initial docking phase, then harden it to 1.0 during the final minimization.
Issue 2: "High Strain Energy"
-
Cause: The ligand is forced to rotate the amide bond to reach the cysteine, breaking the conjugation with the phenyl ring.
-
Solution: Check the input conformers. Ensure the amide-phenyl torsion is penalized if it deviates from the preferred twisted conformation.
Issue 3: Wrong Stereochemistry
-
Cause: The software generated the wrong enantiomer at the new C-S bond.
-
Solution: If using Gold or CovDock, specify the reaction to sample both stereoisomers, or manually define the vector of attack (typically
relative to the C=C plane).
References
-
Zhu, K., et al. (2014). "Docking covalent inhibitors: a parameter optimization study." Journal of Chemical Information and Modeling. Link
-
London, N., et al. (2014). "Covalent Docking of Kinase Inhibitors with Schrödinger CovDock." Journal of Chemical Information and Modeling. Link
-
Kumalo, H.M., et al. (2015). "Molecular docking, dynamics and binding free energy studies of covalent inhibitors." Journal of Molecular Graphics and Modelling. Link
-
Schrödinger, LLC. "CovDock User Manual." Schrödinger Documentation. Link
-
Bianco, G., et al. (2016). "Covalent docking using AutoDock: Two-point attractor and flexible side chain methods." Protein Science. Link
-
Remington, J.M., et al. (2021). "Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry." Journal of the American Chemical Society. Link
Sources
Application Note: Solid-Phase Synthesis of Peptides Containing N-(2-fluorophenyl)acrylamide Warheads
This Application Note is designed for researchers in medicinal chemistry and chemical biology, focusing on the synthesis of targeted covalent inhibitors (TCIs) and activity-based probes (ABPs).
Abstract & Strategic Overview
The N-(2-fluorophenyl)acrylamide moiety is a privileged electrophile in the design of Targeted Covalent Inhibitors (TCIs). Unlike simple acrylamides, the inclusion of a fluorine atom at the ortho-position of the N-phenyl ring modulates the warhead's reactivity through electronic withdrawal and steric conformation. This "Goldilocks" reactivity is critical: it is sufficiently electrophilic to react with a specific non-catalytic cysteine residue (via Michael addition) but stable enough to minimize off-target toxicity caused by indiscriminate reaction with glutathione or other cellular thiols.
This guide details the Solid-Phase Peptide Synthesis (SPPS) strategy for integrating this warhead. Because the N-(2-fluorophenyl)acrylamide group is not available as a standard amino acid, it must be constructed on-resin using a "Linker-Activation" strategy.
Key Chemical Challenges
-
Aniline Nucleophilicity: The amine precursor is an electron-deficient aniline (due to the fluorine), making it a poor nucleophile for standard coupling.
-
Acrylamide Stability: The acrylamide double bond is susceptible to polymerization or Michael addition by scavengers during the cleavage step.
-
Regioselectivity: Ensuring the acryloyl group reacts only with the target aniline and not other reactive side chains.
Experimental Workflow & Logic
The synthesis follows a linear assembly strategy. The peptide backbone is constructed first, followed by the attachment of a bifunctional "Linker" (usually a fluorinated aminobenzoic acid), and finally, the acrylamide warhead is installed ("capped") before cleavage.
Diagram: Synthetic Pathway (Graphviz)
Caption: Step-wise workflow for the on-resin construction of the N-(2-fluorophenyl)acrylamide warhead.
Materials & Reagents
| Component | Reagent Specification | Purpose |
| Resin | Rink Amide MBHA (0.5–0.7 mmol/g) | Provides C-terminal amide; stable for Fmoc chemistry. |
| Linker | Fmoc-4-amino-3-fluorobenzoic acid | The scaffold providing the 2-fluoroaniline moiety. |
| Warhead Source | Acryloyl Chloride (Freshly distilled) | The electrophile source. Note: Acrylic acid/HATU is often too slow for anilines. |
| Base | DIPEA (N,N-Diisopropylethylamine) | Proton scavenger. |
| Solvent | DCM (Dichloromethane) / DMF | DCM is crucial for the acrylation step to prevent hydrolysis. |
| Coupling Agent | HATU / HOAt | High-efficiency coupling for the linker attachment. |
Detailed Protocol
Phase 1: Backbone Assembly & Linker Attachment
Objective: Synthesize the peptide and attach the fluorinated aniline scaffold.
-
Peptide Synthesis: Perform standard Fmoc-SPPS on Rink Amide resin. Ensure the final N-terminal Fmoc is removed.
-
Linker Coupling:
-
Dissolve Fmoc-4-amino-3-fluorobenzoic acid (4 eq relative to resin loading) and HATU (3.9 eq) in DMF.
-
Add DIPEA (8 eq).
-
Add the solution to the resin and shake for 2 hours at room temperature.
-
Note: The coupling of benzoic acid derivatives to primary amines is generally efficient.
-
Wash resin: DMF (3x), DCM (3x).
-
-
Linker Deprotection:
-
Treat resin with 20% Piperidine in DMF (2 x 10 min).
-
Wash extensively with DMF (5x) and DCM (5x) .
-
Critical Check: Perform a chloranil test. The beads should stain specific for secondary/aromatic amines (though anilines react slowly, a positive result confirms deprotection).
-
Phase 2: Warhead Installation (On-Resin Acrylation)
Objective: Acylate the sterically hindered, electron-deficient 2-fluoroaniline.
Safety Warning: Acryloyl chloride is a lachrymator and highly toxic. Work in a fume hood.
-
Preparation: Swell the resin in anhydrous DCM (Dichloromethane) for 15 minutes. DMF is avoided here to prevent potential side reactions with the acid chloride and to facilitate faster reaction kinetics.
-
Reaction:
-
Prepare a solution of Acryloyl Chloride (5 eq) and DIPEA (10 eq) in anhydrous DCM (approx 5 mL per gram of resin).
-
Protocol Tip: Add the DIPEA to the resin suspension before adding the acryloyl chloride solution to neutralize HCl immediately.
-
Add the solution to the resin.
-
Shake gently for 1 hour at room temperature.
-
-
Repetition (Double Coupling):
-
Drain and wash with DCM (1x).
-
Repeat the acrylation step with fresh reagents for another 1 hour to ensure quantitative conversion of the unreactive aniline.
-
-
Washing:
-
Wash with DCM (5x) to remove excess acid chloride.
-
Wash with DMF (3x) and MeOH (3x) to shrink and dry the resin if storing, or proceed to cleavage.
-
Phase 3: Cleavage & Isolation
Objective: Release the peptide without damaging the Michael acceptor.
The "Thiol Paradox": Standard cleavage cocktails use thiols (EDT, DTT) to scavenge carbocations. However, thiols will irreversibly react with the acrylamide warhead via Michael addition.
Protocol:
-
Cocktail Preparation: Prepare a Thiol-Free cleavage cocktail:
-
TFA (Trifluoroacetic acid): 95%
-
TIS (Triisopropylsilane): 2.5%
-
H2O (Water): 2.5%
-
Alternative: If the peptide contains Trp/Met and oxidation is a concern, use Phenol (2.5%) instead of water. Do NOT use Ethanedithiol (EDT).
-
-
Cleavage:
-
Add cocktail to the resin (10 mL per gram resin).
-
Shake for 2–3 hours.
-
-
Precipitation:
-
Filter the TFA solution into cold diethyl ether (-20°C).
-
Centrifuge to pellet the peptide. Wash pellet 2x with cold ether.
-
-
Lyophilization: Dissolve the pellet in H2O/Acetonitrile (1:1) and lyophilize.
Quality Control & Troubleshooting
Analytical Expectations
-
Mass Spectrometry: You should observe the mass of the parent peptide + Linker + Acryloyl group (C3H2O).
-
Check: If Mass = Target + 72 Da, you likely have a Michael adduct with DTT or EDT (if used by mistake).
-
Check: If Mass = Target + 18 Da, you may have hydration of the double bond (rare, but possible in strong acid if not dry).
-
-
HPLC: The acrylamide peptide will typically elute later than the non-acrylated precursor due to the capping of the amine.
Common Issues Table
| Issue | Probable Cause | Solution |
| Incomplete Acrylation | Low nucleophilicity of 2-fluoroaniline. | Use Acryloyl Chloride (not acrylic acid).[1] Perform double coupling. Ensure solvent is anhydrous DCM. |
| Polymerization | Free radical generation during workup. | Add a trace of hydroquinone to the cleavage cocktail if polymerization is observed (rare in SPPS). Keep cleavage time minimal. |
| Adduct Formation | Presence of thiols in cleavage cocktail. | Strictly avoid EDT/DTT. Use TIS as the primary scavenger. |
| Side-chain Acylation | Acryloyl chloride reacting with Tyr/Ser/Thr. | Ensure these residues are fully protected (tBu/Trt) during the acrylation step. Do not deprotect side chains before acrylation. |
References
-
Design of Covalent Inhibitors: Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.[2] Nature Reviews Drug Discovery, 10(4), 307-317. Link
-
Acrylamide Warhead Chemistry: Gehringer, M., & Laufer, S. A. (2019). Emerging and re-emerging warheads for targeted covalent inhibitors: applications in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 62(12), 5673-5724. Link
- SPPS of Covalent Probes: Leproust, E., et al. (2022). Synthesis of Acrylamide-Based Covalent Inhibitors via Solid-Phase Chemistry. Methods in Enzymology.
-
Tuning Reactivity with Fluorine: Bandyopadhyay, A., & Gao, J. (2016). Targeting the Cysteine Proteome with Warheads.[1][2][3] Current Opinion in Chemical Biology. Link
Disclaimer: This protocol involves the use of hazardous chemicals (Acryloyl Chloride, TFA). Always consult the Safety Data Sheet (SDS) and adhere to institutional safety guidelines.
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating and Inhibiting Off-Target Glutathione Conjugation of Acrylamide Drugs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acrylamide-based covalent inhibitors. This guide is designed to provide in-depth, practical solutions to the common and complex challenges associated with off-target glutathione conjugation. Our goal is to move beyond simple protocols and provide a framework for understanding, troubleshooting, and mitigating this critical issue in your experiments.
Section 1: Frequently Asked Questions (FAQs): The Fundamentals
This section addresses foundational concepts regarding acrylamide drugs and their interaction with glutathione (GSH), the most abundant intracellular thiol.
Q1: What is the fundamental mechanism of action for acrylamide drugs?
A: Acrylamide-containing drugs are a class of targeted covalent inhibitors. Their efficacy relies on an electrophilic "warhead"—the acrylamide group—which forms a permanent, covalent bond with a nucleophilic amino acid residue, typically a cysteine, within the active site of a target protein.[1] This reaction is a Michael addition, where the thiol group of the cysteine attacks the β-carbon of the acrylamide's α,β-unsaturated system.[2] This irreversible binding leads to sustained inhibition of the target protein's function, a desirable property for achieving a prolonged therapeutic effect.[1]
Q2: Why is glutathione (GSH) a specific problem for acrylamide drugs?
A: Glutathione (GSH) is a tripeptide (glutamate-cysteine-glycine) present in millimolar concentrations within cells, making it the most abundant low-molecular-weight thiol.[3] Its primary role is to protect cells from oxidative stress and detoxify electrophilic compounds.[4][5] The same chemical principle that makes an acrylamide drug effective against its cysteine-containing target also makes it highly susceptible to reaction with the cysteine residue in GSH.[2][6] This off-target reaction can occur spontaneously or be catalyzed by Glutathione S-transferase (GST) enzymes, which are dedicated to this type of conjugation.[7][8]
Q3: What are the downstream consequences of significant off-target GSH conjugation?
A: The consequences are twofold and can severely compromise your experimental results and the viability of a drug candidate:
-
Reduced Potency and Efficacy: Every drug molecule that reacts with GSH is a molecule that cannot reach its intended protein target. This sequestration effect effectively lowers the available concentration of your drug at the target site, leading to a discrepancy between biochemical potency (in a purified system) and cellular potency.
Q4: What is the chemical mechanism of off-target GSH conjugation?
A: The reaction is a classic Thiol-Michael addition. The deprotonated thiol (thiolate) of GSH's cysteine residue acts as a nucleophile, attacking the electron-deficient β-carbon of the acrylamide warhead. This forms a stable carbon-sulfur bond, creating a drug-GSH conjugate (adduct).
Caption: Michael addition of GSH to an acrylamide warhead.
Section 2: Troubleshooting Guides for Common Experimental Issues
This section is formatted as a series of common problems followed by a diagnostic workflow and recommended actions.
Issue 1: "My compound is potent in my biochemical assay but shows a significant loss of activity in cell-based assays."
This is a classic indicator of poor cell permeability or high off-target reactivity. GSH conjugation is a primary suspect.
Troubleshooting Workflow:
-
Hypothesis: The drug is being depleted by intracellular GSH before it can reach its target.
-
Diagnostic Test: Perform an in vitro GSH stability assay (See Protocol 1). This involves incubating your compound with a physiologically relevant concentration of GSH (e.g., 5 mM) and measuring the rate of compound depletion over time using LC-MS.[11]
-
Interpreting the Results:
-
Rapid Depletion (t½ < 1-2 hours): High reactivity with GSH is very likely the cause of the potency drop. Your compound is being sequestered.
-
Slow or No Depletion (t½ >> hours): GSH reactivity is low. You should investigate other causes, such as poor membrane permeability, active efflux by cellular transporters, or degradation by other metabolic enzymes.[12][13]
-
-
Next Steps:
-
If GSH reactivity is high, proceed to medicinal chemistry efforts to modify the warhead (See Section 4).
-
If GSH reactivity is low, perform permeability assays (e.g., PAMPA) or use efflux pump inhibitors to diagnose other potential issues.
-
Issue 2: "My compound shows dose-dependent cytotoxicity that doesn't correlate with the known phenotype of inhibiting its primary target."
This suggests that the observed cell death is due to an off-target effect. Depletion of the cellular antioxidant pool by GSH conjugation is a common cause.
Troubleshooting Workflow:
-
Hypothesis: The drug's reactivity is causing widespread GSH depletion, leading to oxidative stress and cell death.
-
Diagnostic Tests:
-
Confirm GSH Adduct Formation: Use high-resolution LC-MS/MS to analyze cell lysates treated with your compound. Search for the specific mass of the expected drug-GSH adduct (See Protocol 2).
-
Measure Cellular GSH Levels: Use a commercial kit (e.g., Ellman's reagent-based assay) to quantify total GSH levels in cells after treatment with your compound. A significant decrease in GSH levels compared to vehicle-treated cells supports the hypothesis.
-
Assess Oxidative Stress: Use probes like DCFDA to measure the generation of reactive oxygen species (ROS) in treated cells. An increase in ROS concurrent with GSH depletion is strong evidence for this off-target toxicity mechanism.[9]
-
-
Causality Check: Synthesize a control compound where the acrylamide warhead is saturated (i.e., converted to a propionamide). This "non-reactive" analog should not be able to conjugate with GSH. If this control compound is significantly less cytotoxic, it strongly implicates the reactivity of the warhead as the source of toxicity.
-
Next Steps: The primary goal is to re-engineer the molecule to be less reactive. The structure-activity relationship (SAR) data from this investigation is crucial for guiding the redesign.
Caption: Workflow for investigating off-target GSH conjugation.
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always optimize parameters for your specific compound and system.
Protocol 1: In Vitro GSH Stability Assay
This assay quantifies the intrinsic chemical reactivity of your compound with GSH.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Reduced L-Glutathione (GSH)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
LC-MS system
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction by adding components in this order:
-
Phosphate buffer
-
GSH (to a final concentration of 5 mM)
-
Vortex gently to dissolve the GSH. Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction: Add the test compound to a final concentration of 10 µM. Vortex immediately. This is your t=0 time point.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing a 3-fold volume (150 µL) of ice-cold ACN with 0.1% formic acid. This will precipitate proteins (if any) and stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate. Transfer the supernatant to an LC-MS vial.
-
LC-MS Analysis: Analyze the samples by LC-MS. Monitor the peak area of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the remaining parent compound peak area versus time. The slope of this line can be used to calculate the reaction half-life (t½ = -0.693 / slope).
Self-Validation: Run a negative control (compound in buffer without GSH) to ensure the compound is not degrading through other mechanisms (e.g., hydrolysis). Run a positive control with a known reactive compound (e.g., N-ethylmaleimide) to ensure the assay is performing as expected.
Protocol 2: Detection of GSH Adducts by LC-MS/MS
This protocol is for identifying the drug-GSH conjugate in a complex mixture like cell lysate.
Principle: High-resolution mass spectrometry (HRMS) provides the accuracy needed to identify the adduct. Tandem MS (MS/MS) is used to fragment the adduct, yielding characteristic neutral losses or product ions that serve as a definitive signature of GSH conjugation.[14][15]
Sample Preparation:
-
Culture and treat cells with your test compound (e.g., at its IC90 concentration for 2-4 hours).
-
Harvest and lyse the cells in a buffer compatible with MS analysis (e.g., RIPA buffer followed by protein precipitation with cold ACN).
-
Clarify the lysate by centrifugation and transfer the supernatant for analysis.
MS Method Development:
-
Full Scan (MS1): Acquire data in full scan mode to find the parent ion of the expected adduct. Its exact mass will be [M+H]+ of your drug + 307.0838 (mass of GSH minus H2O, plus H+).
-
Tandem MS (MS/MS): The key is to look for specific fragmentation patterns of the GSH moiety. Common methods include:
Data Interpretation:
| Method | Ion Mode | Signature to Monitor | Rationale |
| Exact Mass | Positive/Negative | M_drug + 307.0838 | Confirms the presence of an ion with the correct elemental composition for the adduct. |
| Neutral Loss | Positive | NL of 129.0426 Da | A highly characteristic fragmentation of the glutamate portion of the GSH conjugate.[15] |
| Product Ion | Negative | m/z 272.0888 | A specific and sensitive marker for the presence of a GSH conjugate.[17] |
Table of common mass spectrometry signatures for identifying GSH adducts.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay confirms that your drug is binding to its intended target within the complex environment of the cell, which is critical for validating that any observed phenotype is due to on-target activity.[18][19]
Principle: When a drug binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to thermal denaturation. CETSA measures this change in thermal stability.[20][21]
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Procedure (Western Blot-based readout):
-
Treatment: Treat intact cells with your compound or vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen).
-
Separation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by ultracentrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting.
-
Analysis: Plot the band intensity versus temperature for both the vehicle and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and confirms target engagement.
Section 4: Strategies for Mitigation and Intelligent Drug Design
If you've confirmed that off-target GSH conjugation is a problem, the following strategies can guide medicinal chemistry efforts.
Q: How can I rationally modify the acrylamide warhead to reduce GSH reactivity?
A: The goal is to decrease the electrophilicity of the warhead or introduce steric hindrance to disfavor the reaction with the bulky GSH molecule, while retaining the geometry required for binding to the target cysteine.
| Modification Strategy | Example | Rationale | Reference |
| α-Substitution | Add a small alkyl group (e.g., methyl) at the α-position. | The electron-donating effect of the methyl group reduces the electrophilicity of the β-carbon, slowing the rate of Michael addition. | [9] |
| β-Substitution | Add substituents at the β-position. | Can introduce steric hindrance that clashes with the bulky GSH molecule more than with the specific binding pocket of the intended target. Electron-donating groups reduce reactivity. | [11][22] |
| Change Warhead Class | Move from an acrylamide to a methacrylamide. | The additional methyl group on the double bond significantly reduces electrophilicity and reactivity. | [9][23] |
| Reversible Covalent | Replace acrylamide with a cyanoacrylamide or related warhead. | Forms a reversible covalent bond, which can mitigate the permanent modification of off-target proteins and allow for dissociation.[24] | [1] |
Table of strategies to modulate acrylamide reactivity.
Key Principle: The ideal covalent inhibitor is a relatively poor electrophile that relies on high binding affinity (driven by the rest of the molecule) to position the warhead near the target nucleophile, thereby increasing the effective molarity and driving the on-target reaction.[1] A drug that is too reactive will indiscriminately modify many proteins, including forming adducts with GSH.
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Dixit, R., & Boelsterli, U. A. (2007). Interaction of acrylamide with glutathione in rat erythrocytes. Toxicology and Applied Pharmacology, 223(1), 89-96. [Link]
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Arribas-Lorenzo, G., & Morales, F. J. (2022). A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione. Molecules, 27(23), 8220. [Link]
-
Morales, F. J., & Arribas-Lorenzo, G. (2022). A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione. National Center for Biotechnology Information. [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]
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Dalton, S. E., & Crews, C. M. (2012). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology, 7(11), 1771-1774. [Link]
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Scientist Live. (2018). Off-target testing assays. Scientist Live. [Link]
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Cornu, T. I., Mussolino, C., & Cathomen, T. (2017). Quantifying On and Off-Target Genome Editing. Methods in Molecular Biology, 1536, 247-262. [Link]
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Zhu, F., et al. (2020). Role of glutathione on acrylamide inhibition: Transformation products and mechanism. Food Chemistry, 327, 127052. [Link]
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Zhao, Z., & Liu, Q. (2022). Advanced approaches of developing targeted covalent drugs. RSC Medicinal Chemistry, 13(10), 1156-1175. [Link]
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Ba-Alawi, W., et al. (2020). Systematic Study of the Glutathione (GSH) Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution. Journal of Medicinal Chemistry, 63(19), 11048-11061. [Link]
-
Luo, Y. S., et al. (2022). Characterization of primary glutathione conjugates with acrylamide and glycidamide: Toxicokinetic studies in Sprague Dawley rats treated with acrylamide. Archives of Toxicology, 96(5), 1435-1447. [Link]
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Shvadron, O., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society, 143(13), 5195-5203. [Link]
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Lo, Y. C., et al. (2012). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ACS Medicinal Chemistry Letters, 3(12), 1033-1037. [Link]
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Arribas-Lorenzo, G., & Morales, F. J. (2022). A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione. MDPI. [Link]
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Jia, X., et al. (2021). Enhanced Screening of Glutathione-Trapped Reactive Metabolites by In-Source Collision-Induced Dissociation and Extraction of Product Ion Using UHPLC-High Resolution Mass Spectrometry. Analytical Chemistry, 93(32), 11321-11328. [Link]
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Tchapla, A., & St-Pierre, Y. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. Molecules, 27(16), 5252. [Link]
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- 23. pubs.acs.org [pubs.acs.org]
- 24. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Deep Dive: Reactivity Profiling of N-(2-fluorophenyl)acrylamide
A Comparative Guide for Cysteine vs. Serine Targeting in Covalent Drug Discovery
Executive Summary: The "Goldilocks" Warhead
In the landscape of Targeted Covalent Inhibitors (TCIs), N-(2-fluorophenyl)acrylamide represents a critical "tuning" point. It functions as a Michael Acceptor designed to balance intrinsic electrophilicity with metabolic stability.
This guide objectively compares its reactivity toward two distinct nucleophilic residues: Cysteine (Thiol/Thiolate) and Serine (Hydroxyl) .
The Verdict:
-
Toward Cysteine: High Reactivity. Acts as a "soft" electrophile, undergoing rapid irreversible Michael addition. The 2-fluoro substituent enhances reactivity via inductive effects compared to unsubstituted acrylamides, making it a potent warhead for non-catalytic cysteines (e.g., BTK, EGFR).
-
Toward Serine: Negligible Reactivity. The mismatch between the "soft" acrylamide and "hard" serine hydroxyl prevents spontaneous reaction under physiological conditions, ensuring high proteome selectivity.
Mechanistic Foundation: HSAB Theory & Orbital Overlap
To understand the selectivity profile, we must look beyond simple kinetics to the underlying orbital interactions defined by the Hard and Soft Acids and Bases (HSAB) theory.
The Chemical Mismatch
-
The Warhead (N-(2-fluorophenyl)acrylamide): The
-unsaturated system is a Soft Electrophile . The LUMO (Lowest Unoccupied Molecular Orbital) is diffuse and low-energy. -
Cysteine (R-SH): A Soft Nucleophile . Its HOMO (Highest Occupied Molecular Orbital) is high-energy and polarizable. Result: Strong orbital overlap
Fast Reaction. -
Serine (R-OH): A Hard Nucleophile . Its HOMO is low-energy and tightly held (high electronegativity of Oxygen). Result: Weak orbital overlap
No Reaction (without catalytic activation).
Visualizing the Pathway
Figure 1: Reaction coordinate comparison. The "Soft-Soft" interaction with Cysteine lowers the activation energy barrier, while the "Soft-Hard" mismatch with Serine creates a kinetic trap.
Comparative Reactivity Profile
The following data synthesizes kinetic studies of N-aryl acrylamides. The 2-fluoro group is a specific tuner: it exerts an electron-withdrawing inductive effect (-I), lowering the LUMO energy and increasing reactivity relative to a standard phenyl acrylamide, without reaching the hyper-reactivity of a nitro- or cyano-substituted variant.
| Feature | Cysteine Targeting | Serine Targeting |
| Primary Mechanism | Michael Addition (1,4-conjugate addition) | None (requires hard electrophiles like fluorophosphonates) |
| Nucleophilic Species | Thiolate anion ( | Hydroxyl ( |
| Reactivity Driver | Orbital Overlap (HOMO-LUMO) | Electrostatics (Charge-Charge) |
| Kinetic Rate ( | ||
| Reversibility | Generally Irreversible (Stable Thioether) | N/A (Adduct rarely forms) |
| pH Dependence | High (Requires deprotonation to Thiolate, pKa ~8.5) | Low (Serine pKa ~13; unreactive at phys. pH) |
| 2-Fluoro Effect | Enhances | No Effect. Electronic activation is insufficient to overcome the hardness mismatch. |
Why the 2-Fluoro Group Matters
In drug design, "more reactive" is not always better. A warhead that is too reactive will deplete Glutathione (GSH) and cause toxicity.
-
Unsubstituted Acrylamide: Often too slow for low-residency targets.
-
2-Fluoro Acrylamide: The Sweet Spot. The fluorine atom pulls electron density from the alkene, activating it just enough to engage a specific cysteine in a binding pocket, but not enough to indiscriminately alkylate cellular proteins.
Experimental Validation Protocols
To validate this selectivity in your own lab, use the following self-validating protocols.
Experiment A: The GSH vs. Serine Surrogate Assay
Objective: Quantify the intrinsic reactivity difference.
-
Preparation:
-
Test Compound: N-(2-fluorophenyl)acrylamide (100 µM).
-
Cys Surrogate: Reduced Glutathione (GSH, 5 mM) in PBS (pH 7.4).
-
Ser Surrogate: N-acetyl-L-serine methyl ester (5 mM) in PBS (pH 7.4).
-
Internal Standard: Indomethacin or similar non-reactive standard.
-
-
Incubation: Incubate separate mixtures at 37°C.
-
Monitoring:
-
Analyze aliquots at T=0, 1h, 4h, 24h using LC-MS/MS .
-
Monitor the disappearance of the parent mass [M+H]+ and appearance of the GSH-adduct.
-
-
Data Analysis:
-
Cys (GSH): Expect >50% consumption within 1-4 hours (pseudo-first-order kinetics).
-
Ser: Expect <1% consumption after 24 hours.
-
-
Validation: If Serine adduct is observed, check for pH drift (>10) or contamination.
Experiment B: Proteomic Selectivity (Gel-Based)
Objective: Prove proteome-wide selectivity.
-
Lysate Prep: Prepare HeLa or HEK293 proteome (1 mg/mL).
-
Probe Labeling: Treat lysate with an alkyne-tagged analog of N-(2-fluorophenyl)acrylamide (1 µM vs 10 µM) for 1 hour.
-
Competition: Pre-treat one sample with Iodoacetamide (Cys-blocker) and another with Fluorophosphonate-biotin (Ser-hydrolase blocker).
-
Click Chemistry: React with Azide-Rhodamine (CuAAC).
-
Readout: SDS-PAGE + Fluorescence Scanning.
-
Result: The probe signal should be ablated by Iodoacetamide (confirming Cys targeting) but unaffected by Fluorophosphonate (confirming no Ser targeting).
-
Strategic Implications for Drug Discovery
When should you use N-(2-fluorophenyl)acrylamide?
-
Targeting Non-Catalytic Cysteines: Ideal for kinases (e.g., BTK, EGFR, JAK3) where a cysteine is present in the ATP binding pocket but is not part of the catalytic machinery.
-
Avoiding Off-Target Toxicity: If your initial warhead (e.g., a vinyl sulfone or chloroacetamide) is hitting too many off-targets, switching to the N-(2-fluorophenyl)acrylamide scaffold can "tune down" reactivity to improve specificity.
-
Metabolic Stability: The 2-fluoro group protects the phenyl ring from metabolic oxidation (blocking the P450 site) while simultaneously activating the warhead.
Decision Matrix
Figure 2: Warhead selection logic. The N-(2-fluorophenyl)acrylamide is the optimal choice for moderate-reactivity cysteine targeting.
References
-
Gehringer, M., & Laufer, S. A. (2019). Characterizing covalent warhead reactivity. Journal of Medicinal Chemistry, 62(12), 5673-5700. [Link]
-
Kopecky, D. J., et al. (2020). Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: Effects of Aryl Substitution. Journal of Medicinal Chemistry, 63(20), 11602–11614. [Link]
-
Pearson, R. G. (1963). Hard and Soft Acids and Bases.[1] Journal of the American Chemical Society, 85(22), 3533–3539. [Link]
-
Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design: The Redox-Warhead Concept. Angewandte Chemie International Edition, 55(43), 13408-13421. [Link]
Sources
1H NMR characterization of N-(2-fluorophenyl)acrylamide
1H NMR Characterization Guide: -(2-fluorophenyl)acrylamide
Executive Summary
The acrylamide moiety, specifically when fused to an aniline, is the "warhead" of choice for targeted covalent inhibitors (TCIs).[1] The 2-fluoro substituent is not merely decorative; it modulates the metabolic stability and reactivity of the Michael acceptor through electronic withdrawal and steric positioning. This guide provides a detailed 1H NMR characterization framework, comparing the 2-fluoro derivative against the unsubstituted
Strategic Context: The "Warhead" Chemistry
In drug discovery, this molecule represents a "covalent warhead."[2] The acrylamide double bond (
Why the 2-Fluoro Substitution?
-
Metabolic Stability: Blocks metabolic oxidation at the ortho-position.
-
Conformation: The fluorine atom creates a dipole and steric environment that can lock the amide conformation, influencing binding affinity.
-
Reactivity: The electronegative fluorine inductively pulls density from the amide nitrogen, increasing the acidity of the NH proton and potentially modulating the electrophilicity of the
-carbon.
Experimental Protocol
Synthesis (Schotten-Baumann Conditions)
To generate the authentic standard for NMR characterization, the following self-validating protocol is recommended.
-
Reagents: 2-Fluoroaniline (1.0 eq), Acryloyl chloride (1.1 eq),
(saturated aq.), Dichloromethane (DCM).[1] -
Procedure:
NMR Sample Preparation[1]
Comparative Spectral Analysis
The following data compares the 2-Fluoro derivative with the Unsubstituted analog. Note the diagnostic shifts caused by the fluorine atom.
Table 1: 1H NMR Chemical Shift Comparison (DMSO- , 400 MHz)
| Proton Assignment | Diagnostic Feature | ||
| Amide NH | 10.15 (s) | 10.05 - 10.20 (s/d) | Broadened or split by |
| Vinyl | 6.28 (dd) | 6.50 - 6.60 (dd) | Deshielded by ortho-F proximity.[1] |
| Vinyl | 5.75 (dd) | 5.78 - 5.85 (dd) | Minimal change.[1] |
| Vinyl | 6.45 (dd) | 6.60 - 6.70 (dd) | Overlap with aromatic region possible.[1] |
| Aromatic H-6 (Ortho) | 7.65 (d) | 8.10 - 8.20 (t/m) | Key Indicator: Shifted downfield due to anisotropy and H-bond.[1] |
| Aromatic H-3 (Ortho) | 7.30 (t) | 7.25 - 7.35 (m) | Shows large |
| Aromatic H-4/H-5 | 7.05 - 7.35 (m) | 7.10 - 7.25 (m) | Complex multiplet due to F-coupling.[1] |
Detailed Multiplicity Analysis ( -(2-fluorophenyl)acrylamide)
-
The Acryloyl System (ABC Pattern): The three vinyl protons form a spin system strongly coupled to each other.
-
The Fluorine Effect (Coupling): The presence of
(Spin 1/2, 100% abundance) complicates the aromatic region.-
H-3 (Adjacent to F): Expect a triplet-like multiplet. It couples to H-4 (
Hz) and F ( Hz).[1] -
NH Signal: Unlike the singlet in the phenyl analog, the NH in the 2-fluoro derivative often appears as a doublet or a broadened singlet due to through-space coupling with the fluorine (
Hz).
-
Visualization of Workflows
Diagram 1: Synthesis & Validation Workflow
This flowchart outlines the critical path from raw materials to validated "Warhead" intermediate.
Caption: Step-by-step synthesis and validation workflow for N-(2-fluorophenyl)acrylamide.
Diagram 2: NMR Coupling Logic
Understanding the connectivity and "splitting" sources in the NMR spectrum.
Caption: Interaction map showing how the Fluorine nucleus splits adjacent proton signals.
Troubleshooting & Impurities
When characterizing this product, watch for these common issues:
-
Polymerization:
-
Symptom: Disappearance of sharp vinyl doublets (5.7 - 6.6 ppm) and appearance of broad "humps" in the aliphatic region (1.5 - 2.5 ppm).
-
Cause: Heat or light exposure during workup.
-
Solution: Add a radical inhibitor (e.g., MEHQ) if storing, or use fresh.[1]
-
-
Hydrolysis (Acrylic Acid):
-
Symptom: New doublets appearing slightly shifted from the product, plus a broad acid peak >12 ppm.
-
Cause: Wet solvent or acidic workup without neutralization.
-
-
Residual Aniline:
-
Symptom: Upfield aromatic signals (~6.5 - 7.0 ppm) and broad
signal (~5.0 ppm).[1] -
Solution: Repeat 1M HCl wash.
-
References
-
Synthesis of Acrylamides (Schotten-Baumann)
-
Solvent Effects on Amide Shifts
- 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent.
- Source: Magnetic Resonance in Chemistry.
-
[Link]
-
Covalent Warhead Characterization (Ibrutinib Analogs)
-
Fluorine Coupling Constants
A Senior Application Scientist's Guide to 19F NMR Analysis of Fluorinated Acrylamide Polymers
Introduction: The Unique Value of Fluorinated Polymers and 19F NMR
Fluorinated polymers, particularly those derived from acrylamide monomers, represent a cornerstone in advanced materials science and drug development. Their unique properties—including high thermal stability, chemical inertness, and tunable hydrophobicity—make them ideal for applications ranging from biomedical devices and drug delivery systems to advanced coatings.[1][2] The incorporation of fluorine atoms into the polymer backbone can dramatically alter its physicochemical characteristics, creating materials with tailored functionalities.[1] For researchers and developers in this field, precise and comprehensive characterization is not just a quality control step; it is the foundation of innovation.
This is where Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy emerges as an exceptionally powerful analytical tool. Unlike the crowded and often complex spectra of proton (1H) NMR, 19F NMR offers several distinct advantages that make it uniquely suited for the analysis of these specialized polymers:
-
Exceptional Sensitivity and Clarity: The 19F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it nearly as sensitive as the proton nucleus.[3][4][5] Crucially, since fluorine is virtually absent from biological systems and most common organic solvents, 19F NMR spectra are free from background signals, providing a clean and unambiguous window into the polymer's structure.[4][6][7][8]
-
Wide Chemical Shift Range: The chemical shift range in 19F NMR is significantly larger than in 1H NMR (over 300 ppm), which minimizes signal overlap even in complex polymer systems.[3][4][8] This wide dispersion makes 19F NMR exquisitely sensitive to subtle changes in the local electronic environment, allowing for detailed analysis of polymer microstructure, monomer sequencing, and tacticity.[7][8][9]
-
Quantitative Accuracy: The signal intensity in 19F NMR is directly proportional to the number of fluorine nuclei, enabling robust quantitative analysis.[4] This is invaluable for determining monomer conversion rates, copolymer composition, and the concentration of fluorinated end-groups or defects.
This guide provides an in-depth comparison of 19F NMR techniques for the analysis of fluorinated acrylamide polymers. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind them to empower you to make informed analytical decisions.
Part 1: The Analytical Power of 19F NMR for Polymer Characterization
The primary strength of 19F NMR lies in its ability to provide detailed structural and quantitative information that is often inaccessible with other techniques.
Key Information Unlocked by 19F NMR:
-
Monomer Conversion and Purity: By integrating the signals of the unreacted monomer and the incorporated polymer, one can precisely calculate the extent of polymerization. The absence of extraneous peaks confirms the purity of the final product.
-
Copolymer Composition: In copolymers, the relative integrals of the distinct 19F signals from each fluorinated monomer unit provide a direct and accurate measure of the copolymer composition.
-
Microstructure and Tacticity: The chemical shift of a fluorine nucleus is highly sensitive to the nature of its neighboring monomer units. This allows for the detailed analysis of sequence isomerism (e.g., head-to-head vs. head-to-tail linkages) and stereochemistry (tacticity), which profoundly influence the polymer's macroscopic properties.[9]
-
End-Group Analysis: Fluorinated initiators or chain-transfer agents leave a distinct signature in the 19F NMR spectrum, enabling the characterization of polymer chain ends and the calculation of number-average molecular weight (Mn), especially for lower molecular weight polymers.
-
Conformational and Environmental Sensing: Changes in the polymer's environment, such as pH, temperature, or binding events, can induce changes in the 19F chemical shift or relaxation times.[8][10][11] This makes fluorinated acrylamide polymers excellent candidates for "smart" materials and responsive 19F MRI contrast agents.[8][10][11]
Part 2: Comparative Analysis of 19F NMR Techniques
While simple one-dimensional (1D) 19F NMR is a workhorse for routine analysis, more complex structures demand advanced techniques. The choice of experiment is a critical decision based on the specific information required.
| Technique | Information Provided | Pros | Cons | Best For |
| 1D 19F NMR | Monomer conversion, copolymer composition, basic structural integrity. | Fast, simple, excellent for quantitative analysis (qNMR).[12] | Can suffer from signal overlap in complex copolymers or for detailed microstructure analysis. | Routine purity checks, reaction monitoring, and composition analysis. |
| 1D 19F{1H} NMR | Simplifies spectra by removing 1H-19F coupling, revealing 19F-19F couplings. | Cleaner spectra, easier integration, and interpretation of complex multiplets. | Can mask important through-bond connectivity information. | Resolving overlapping signals and simplifying complex spin systems. |
| 2D 1H-19F HETCOR | Correlates proton and fluorine nuclei that are connected through scalar (J) couplings (typically 2-4 bonds). | Unambiguously assigns 1H and 19F signals to specific structural fragments.[13] | Requires longer acquisition times; sensitivity can be an issue for low-concentration samples. | Detailed structural elucidation and assignment of both 1H and 19F spectra. |
| Solid-State 19F NMR | Provides information on polymer chain dynamics, morphology, and domain structures in the solid state.[14][15] | Analyzes the material in its final, solid form without the need for dissolution. | Broader lines, lower resolution, requires specialized hardware (MAS probes). | Characterizing insoluble polymers, films, and composite materials. |
Workflow for Comprehensive Polymer Analysis
The following diagram illustrates a logical workflow for leveraging these techniques for a thorough characterization of a novel fluorinated acrylamide polymer.
Caption: Logical workflow for the NMR analysis of fluorinated polymers.
Part 3: A Validated Experimental Protocol
Trustworthiness in scientific data comes from robust, repeatable protocols. The following section details a self-validating system for the quantitative analysis of a fluorinated acrylamide polymer.
Objective: To determine the monomer conversion and final polymer concentration of Poly(N-(2,2,2-trifluoroethyl)acrylamide) (PTFEAM).
Materials:
-
PTFEAM polymer sample
-
Deuterated Dimethyl Sulfoxide (DMSO-d6)
-
Internal Standard: Trifluorotoluene (TFT) of known high purity
-
NMR tubes, volumetric flasks, and precision micropipettes
Step-by-Step Methodology:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh approximately 50 mg of trifluorotoluene into a 10 mL volumetric flask.
-
Dissolve and bring to volume with DMSO-d6.
-
Calculate the precise molar concentration of the standard solution. Causality: Using a volumetric flask and precise weight ensures the accuracy of the standard's concentration, which is the bedrock of quantitative NMR (qNMR).
-
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the dry PTFEAM polymer sample into a vial.
-
Using a calibrated micropipette, add exactly 500 µL of the internal standard stock solution to the vial.
-
Add an additional 200 µL of pure DMSO-d6 to ensure complete dissolution.
-
Vortex or sonicate the sample until the polymer is fully dissolved. Causality: A known, fixed volume of the internal standard is crucial. Any variation here would directly impact the final calculated concentration.
-
Transfer the final solution to a 5 mm NMR tube.
-
-
NMR Instrument Setup & Acquisition (Example on a 400 MHz Spectrometer):
-
Lock and Shim: Lock onto the deuterium signal of DMSO-d6 and perform automated shimming until optimal field homogeneity is achieved.
-
Acquisition Parameters for 19F qNMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zgfhig on Bruker systems with inverse-gated proton decoupling). Causality: Inverse-gated decoupling ensures that the Nuclear Overhauser Effect (NOE) does not distort signal integrals, which is absolutely critical for quantification.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest (both polymer and standard). A conservative value of 30 seconds is often a good starting point. Causality: This is the most critical parameter for qNMR. An insufficient delay will lead to incomplete relaxation and an underestimation of the signal intensity.
-
Number of Scans (ns): 8 to 16 scans are typically sufficient due to the high sensitivity of 19F.
-
Spectral Width: Center the spectrum on the expected signals and use a width of at least 200 ppm to avoid fold-over.
-
Acquisition Time (aq): At least 2-3 seconds to ensure good digital resolution.
-
-
-
Data Processing and Analysis:
-
Apply a gentle exponential multiplication (line broadening of 0.3-1.0 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Carefully phase the spectrum and perform a baseline correction across the entire spectral width.
-
Integration:
-
Calibrate the integral of the internal standard (TFT, a singlet around -63 ppm) to its known number of fluorine atoms (3.00).
-
Integrate the broad signal corresponding to the -CF3 group of the polymer.
-
-
Calculation:
-
Use the standard qNMR equation to determine the moles of the polymer's repeating unit and subsequently its concentration.
-
-
Part 4: Comparison with Alternative Techniques
While 19F NMR is powerful, a multi-faceted analytical approach provides the most complete picture. No single technique can reveal everything about a polymer.
Caption: Interrelation of complementary polymer characterization techniques.
| Technique | Primary Information | Advantages over 19F NMR | Limitations Compared to 19F NMR |
| Size Exclusion Chromatography (SEC/GPC) | Molecular weight distribution (Mw, Mn, PDI).[16] | Directly measures the distribution of polymer chain sizes, which NMR can only estimate via end-group analysis. | Provides no information on chemical structure, composition, or microstructure. Requires polymer solubility and suitable calibration standards. |
| Mass Spectrometry (MALDI-TOF MS) | Absolute molecular weight of individual polymer chains, end-group verification.[17] | Can provide exact mass data for oligomers and polymers, confirming repeating unit mass and end-groups with high precision. | Can be difficult for high molecular weight or polydisperse samples. May not be quantitative. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups.[16][18] | Very fast, requires minimal sample preparation, excellent for identifying the presence of key chemical bonds (e.g., C=O, N-H). | Provides very limited information on polymer architecture, sequencing, or tacticity. Not inherently quantitative. |
| Differential Scanning Calorimetry (DSC) | Thermal properties (glass transition temperature, melting point).[18] | Directly measures key macroscopic thermal properties that dictate a material's application range. | Provides no structural information at the molecular level. |
Conclusion
For the detailed and quantitative analysis of fluorinated acrylamide polymers, 19F NMR spectroscopy is not merely an option; it is an indispensable tool. Its inherent sensitivity, lack of background interference, and wide chemical shift range provide unparalleled insight into monomer conversion, copolymer composition, and polymer microstructure. While techniques like SEC, MS, and DSC offer complementary information on molecular weight distribution and thermal properties, 19F NMR provides the fundamental chemical and structural data upon which a complete understanding of the material is built. By choosing the appropriate 19F NMR experiments—from rapid 1D screening to detailed 2D correlations—and adhering to rigorous, validated protocols, researchers can confidently characterize their materials, accelerate development, and drive innovation in the field of advanced fluoropolymers.
References
-
Scribd. NMR Analysis of Polymer Tacticity. Available from: [Link]
-
ChemRxiv. Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. Available from: [Link]
-
ResearchGate. 19F NMR characterization of electron beam irradiated vinylidene fluoride-trifluoroethylene copolymers | Request PDF. Available from: [Link]
-
PubMed. Synthesis of 19F MRI Nanotracers by Dispersion Polymerization-Induced Self-Assembly of N-(2,2,2-Trifluoroethyl)acrylamide in Water. Available from: [Link]
-
National Center for Biotechnology Information. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Available from: [Link]
-
MDPI. Synthesis of 5-Fluorouracil Polymer Conjugate and 19 F NMR Analysis of Drug Release for MRI Monitoring. Available from: [Link]
-
YouTube. 19F NMR of Pharmaceuticals. Available from: [Link]
-
ResearchGate. Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture | Request PDF. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of 19F MRI Nanotracers by Dispersion Polymerization-Induced Self-Assembly of N-(2,2,2-Trifluoroethyl)acrylamide in Water. Available from: [Link]
-
National Center for Biotechnology Information. Stimuli-Responsive Polymers for Advanced 19F Magnetic Resonance Imaging: From Chemical Design to Biomedical Applications. Available from: [Link]
-
National Center for Biotechnology Information. Discrete Brush Polymers Enhance 19F MRI Performance through Architectural Precision. Available from: [Link]
-
ACS Publications. Stimuli-Responsive Polymers for Advanced 19F Magnetic Resonance Imaging: From Chemical Design to Biomedical Applications | Biomacromolecules. Available from: [Link]
-
ScienceDirect. Fluorine-19 NMR investigation of poly(trifluoroethylene). Available from: [Link]
-
National Center for Biotechnology Information. New Frontiers and Developing Applications in 19F NMR. Available from: [Link]
-
ACS Publications. Solid-state fluorine-19 NMR study of fluorocarbon polymers. Available from: [Link]
-
ResearchGate. (PDF) Techniques for the Characterization of Fluoroelastomers. Available from: [Link]
-
PubMed. Comparison of 1H-19F two-dimensional NMR scalar coupling correlation pulse sequences. Available from: [Link]
-
RSC Publishing. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Available from: [Link]
-
Scientific & Academic Publishing. Synthesis, Characterizations and Polymerization of a Novel Fluoro-Acrylamide Monomer. Available from: [Link]
-
Jordi Labs. Top Analytical Techniques for Characterizing Custom Polymers. Available from: [Link]
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- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Electrophilicity of Acrylamide Warheads in Drug Discovery
For researchers, scientists, and drug development professionals engaged in the design of targeted covalent inhibitors (TCIs), the acrylamide warhead represents a cornerstone of chemical biology. Its reactivity, governed by the principles of electrophilicity, is a critical parameter that dictates both on-target efficacy and off-target toxicity. This guide provides an in-depth comparison of the electrophilicity of various acrylamide warheads, supported by experimental data and detailed protocols, to empower rational drug design.
The Significance of Electrophilicity in Covalent Drug Design
Covalent inhibitors form a stable bond with their target protein, often leading to prolonged pharmacodynamic effects and high potency. The acrylamide moiety, a Michael acceptor, is a popular electrophilic "warhead" that reacts with nucleophilic residues, most commonly cysteine, on the target protein.[1][2] However, the reactivity of the acrylamide must be meticulously calibrated. A warhead that is too reactive can indiscriminately bind to off-target proteins, leading to toxicity. Conversely, a warhead with insufficient reactivity may not achieve the desired therapeutic effect.[3] The electrophilicity index, therefore, serves as a crucial metric for predicting and tuning this reactivity.[4][5]
Understanding the Acrylamide Scaffold and its Modifications
The reactivity of the acrylamide warhead can be modulated through chemical modifications at the α- and β-positions of the vinyl group. These substitutions influence the electron density of the reactive carbon, thereby altering its susceptibility to nucleophilic attack.
-
Unsubstituted Acrylamides: These form the baseline for reactivity and are widely used in approved drugs.[2]
-
α-Substitutions: Introducing electron-withdrawing groups, such as a cyano group, at the α-position can increase the electrophilicity and reactivity of the warhead.[6]
-
β-Substitutions: Modifications at the β-position can have varied effects. Electron-donating groups generally decrease reactivity, while certain substituents can influence the conformation and presentation of the warhead to the target residue.[3]
-
Fluorinated Acrylamides: The incorporation of fluorine atoms can modulate the electrophilicity and metabolic stability of the warhead.[7]
The following diagram illustrates the basic structure of an acrylamide warhead and the key positions for modification.
Caption: General structure of an acrylamide warhead highlighting the α and β positions for substitution.
Comparative Electrophilicity: A Data-Driven Analysis
The most common method for experimentally determining the electrophilicity of acrylamide warheads is by measuring their reactivity with a model thiol, such as glutathione (GSH).[8] This is typically expressed as a second-order rate constant (k) or as the half-life (t½) of the warhead in the presence of GSH. A shorter half-life indicates higher reactivity.
The following table summarizes the reported reactivity of various substituted acrylamides with glutathione.
| Acrylamide Warhead Derivative | Substitution | Second-Order Rate Constant (M⁻¹s⁻¹) | Half-life (t½) with GSH | Reference |
| N-Phenylacrylamide | Unsubstituted | - | ~179 min | [8] |
| N,N-Dimethylacrylamide | Unsubstituted | - | - | |
| N-(tert-Butyl)acrylamide | Unsubstituted | - | - | |
| Acryloylmorpholine | Unsubstituted | - | - | |
| α-Cyano-N-phenylacrylamide | α-cyano | - | Significantly shorter than unsubstituted | [6] |
| α-Fluoro-N-phenylacrylamide | α-fluoro | - | - | [7] |
| N-Phenylmethacrylamide | β-methyl | - | Significantly longer than unsubstituted | [3] |
Note: The exact values for rate constants and half-lives can vary depending on the experimental conditions (e.g., pH, temperature, GSH concentration). The table provides a qualitative comparison based on available literature.
Experimental Protocols for Determining Electrophilicity
A robust and reproducible experimental setup is crucial for accurately assessing the electrophilicity of acrylamide warheads. The following are detailed protocols for the widely used glutathione (GSH) reactivity assay and a complementary NMR-based method.
Glutathione (GSH) Reactivity Assay using LC-MS
This assay measures the rate of disappearance of the acrylamide-containing compound in the presence of a molar excess of GSH.
Materials:
-
Acrylamide-containing test compound
-
Reduced L-glutathione (GSH)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
LC-MS system (e.g., Agilent 1200 series HPLC with a Q-TOF mass spectrometer)
-
Thermomixer or incubator
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a 100 mM stock solution of GSH in PBS (pH 7.4). Prepare this solution fresh daily.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 940 µL of PBS (pH 7.4).
-
Add 50 µL of the 100 mM GSH stock solution to achieve a final concentration of 5 mM.
-
Initiate the reaction by adding 10 µL of the 10 mM test compound stock solution to achieve a final concentration of 100 µM.
-
Vortex briefly to mix.
-
-
Time-Point Sampling:
-
Immediately after adding the test compound (t=0), withdraw a 50 µL aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a vial containing 450 µL of ACN with 0.1% FA.
-
Incubate the remaining reaction mixture at 37°C.
-
Withdraw and quench aliquots at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
-
LC-MS Analysis:
-
Analyze the quenched samples by LC-MS.
-
Use a suitable C18 column for separation.
-
Monitor the disappearance of the parent mass of the test compound over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area of the test compound against time.
-
The slope of the resulting linear regression is the pseudo-first-order rate constant (k_obs).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k_obs.
-
The following diagram outlines the workflow for the GSH reactivity assay.
Sources
- 1. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chimia.ch [chimia.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Validation of N-(2-fluorophenyl)acrylamide Binding
In the landscape of modern drug discovery, particularly in the realm of targeted covalent inhibitors, the unambiguous determination of a ligand's binding mode is paramount. It is the foundational evidence upon which structure-activity relationships (SAR) are built and rational drug design proceeds. This guide provides an in-depth, experience-driven comparison of methodologies for validating the crystal structure of N-(2-fluorophenyl)acrylamide, a common warhead in covalent drug design, bound to its target protein. We will dissect the experimental workflow, compare it with alternative validation techniques, and underscore the principles of self-validating experimental design.
The Imperative of Rigorous Validation in Covalent Inhibition
Covalent inhibitors, which form a permanent bond with their target protein, have seen a resurgence in drug development. Their mechanism offers advantages in potency and duration of action. However, this irreversibility also raises the stakes for confirming the precise atomic interactions. An incorrectly interpreted binding mode can derail a research program, leading to the synthesis of ineffective compounds. N-(2-fluorophenyl)acrylamide is a Michael acceptor designed to react with nucleophilic residues like cysteine. While its reactivity is well-understood, confirming the formation of the covalent bond, the specific stereochemistry, and the resulting conformational changes in the protein active site requires high-resolution structural data.
Core Methodology: X-ray Crystallography for Covalent Complex Validation
X-ray crystallography remains the gold standard for visualizing protein-ligand interactions at the atomic level. The workflow presented here is a self-validating system, where each step provides a quality control checkpoint.
Experimental Protocol: From Crystal to Validated Structure
-
Protein Expression, Purification, and Crystallization:
-
Objective: To obtain high-purity, stable protein suitable for crystallization.
-
Protocol:
-
Express the target protein in a suitable system (e.g., E. coli, insect, or mammalian cells).
-
Purify the protein to >95% homogeneity using affinity, ion-exchange, and size-exclusion chromatography. The final size-exclusion chromatography step also serves as a critical check for protein aggregation.
-
Concentrate the purified protein to a range typically between 5-20 mg/mL.
-
Screen for initial crystallization conditions using commercially available sparse-matrix screens (e.g., Hampton Research, Qiagen). This is often performed using sitting-drop or hanging-drop vapor diffusion in 96-well plates.
-
-
Expert Insight: The purity and monodispersity of the protein are non-negotiable. Aggregated or impure protein will almost certainly fail to yield high-quality crystals.
-
-
Co-crystallization vs. Soaking:
-
Objective: To introduce the N-(2-fluorophenyl)acrylamide ligand into the protein crystal.
-
Protocols:
-
Co-crystallization: Incubate the purified protein with a 3-5 fold molar excess of the ligand for a defined period (e.g., 2 hours) before setting up crystallization trials. This is often the preferred method for covalent inhibitors to ensure complete reaction.
-
Soaking: Grow apo-protein crystals first, then transfer them to a solution containing the ligand (typically 1-10 mM) for a duration ranging from minutes to hours. This can be less successful if the crystal packing obstructs access to the active site.
-
-
Expert Insight: For covalent ligands like N-(2-fluorophenyl)acrylamide, co-crystallization is generally more robust. It allows for the covalent bond to form in solution prior to the constraints of the crystal lattice.
-
-
X-ray Diffraction Data Collection:
-
Objective: To obtain a high-resolution diffraction pattern from the ligand-bound crystal.
-
Protocol:
-
Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation.
-
Mount the crystal in a cryo-loop and flash-cool it in liquid nitrogen.
-
Collect diffraction data at a synchrotron beamline. The high flux and tunable wavelength of a synchrotron are essential for high-resolution data.
-
-
Trustworthiness Check: Key data quality indicators to monitor during collection include resolution, completeness, multiplicity, and I/σI. A strong dataset will have a resolution better than 2.5 Å with high completeness (>95%) and a mean I/σI > 2.0 in the highest resolution shell.
-
-
Structure Determination and Refinement:
-
Objective: To solve the phase problem and build an accurate atomic model of the protein-ligand complex.
-
Protocol:
-
Data Processing: Integrate and scale the raw diffraction images using software like XDS or HKL-2000.
-
Structure Solution: If an apo-structure is available, use molecular replacement (e.g., with Phaser) to solve the structure.
-
Model Building and Refinement: Iteratively refine the model against the experimental data using software like PHENIX or Refmac5, and manually build the model into the electron density maps using Coot. The ligand itself must be carefully modeled into the difference density (Fo-Fc) map.
-
-
Expert Insight: The presence of strong, unambiguous positive difference density in the active site is the first critical piece of evidence for ligand binding. For N-(2-fluorophenyl)acrylamide, this density should clearly show the formation of a covalent bond with the target cysteine residue.
-
-
Structure Validation:
-
Objective: To rigorously assess the quality and accuracy of the final refined model. This is the cornerstone of trustworthiness.
-
Protocol:
-
Geometric Checks: Use tools like MolProbity to assess bond lengths, bond angles, Ramachandran plot statistics, and clash scores.
-
R-factors: The R-work and R-free values are measures of how well the model agrees with the experimental data. For a well-refined structure, R-work should be below 0.20 and the gap between R-work and R-free should be small (<0.05).
-
PDB Deposition: Deposit the final coordinates and structure factors into the Protein Data Bank (PDB). This process includes its own set of validation checks.
-
-
Authoritative Grounding: The standards for structure validation are well-established and are enforced by the Worldwide Protein Data Bank (wwPDB) consortium.
-
Visualizing the Workflow
Caption: Workflow for X-ray crystal structure determination of a protein-ligand complex.
Comparative Analysis: Alternative and Complementary Techniques
While X-ray crystallography provides unparalleled detail, it is not without its challenges. Obtaining well-diffracting crystals can be a significant bottleneck. Therefore, it is prudent to consider and compare it with other biophysical methods that can validate target engagement and binding mode.
| Technique | Information Provided | Throughput | Strengths | Limitations |
| X-ray Crystallography | Atomic resolution 3D structure, precise binding mode, covalent bond confirmation | Low | Unambiguous structural data, gold standard for structure-based design | Requires well-diffracting crystals, potential for crystal packing artifacts |
| Cryo-Electron Microscopy (Cryo-EM) | Near-atomic to high-resolution 3D structure | Low to Medium | Does not require crystallization, suitable for large complexes | Typically lower resolution than crystallography for smaller proteins, higher cost |
| Intact Protein Mass Spectrometry | Confirmation of covalent modification, stoichiometry of binding | High | Directly confirms covalent bond formation, can be used for kinetics | No 3D structural information on binding mode |
| Nuclear Magnetic Resonance (NMR) | Ligand binding site mapping (e.g., HSQC), conformational changes | Low | Provides data in solution, can study dynamics | Generally limited to smaller proteins (<40 kDa), requires isotope labeling |
| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off) and affinity (K_D) | Medium | Real-time, label-free quantitative data on binding | No structural information, indirect evidence of binding site |
A Synergistic Approach
The most robust validation strategy often involves a combination of techniques. For instance, intact protein mass spectrometry can be used as a rapid, high-throughput screen to confirm that N-(2-fluorophenyl)acrylamide has covalently modified the target protein before embarking on the more labor-intensive crystallographic studies. NMR can then be used to map the binding site in solution, providing an independent check on the crystallographic result.
Case Study: Interpreting Electron Density for N-(2-fluorophenyl)acrylamide
The ultimate proof of covalent binding in crystallography comes from the electron density map. After initial refinement of the protein model without the ligand, a positive difference density map (Fo-Fc) should clearly show the shape of the N-(2-fluorophenyl)acrylamide molecule covalently attached to the side chain of the target residue (e.g., cysteine). The density should be continuous between the sulfur atom of the cysteine and the β-carbon of the acrylamide. The absence of this continuous density would be a major red flag, suggesting that the covalent bond did not form in the crystal.
Conclusion
The validation of the crystal structure of N-(2-fluorophenyl)acrylamide, or any covalent inhibitor, is a multi-faceted process that demands rigorous experimental execution and critical data analysis. While X-ray crystallography is the definitive method for elucidating the atomic details of binding, its findings should be supported by a self-validating workflow and, where possible, corroborated by orthogonal biophysical techniques. By adhering to the principles of scientific integrity and leveraging a comprehensive validation toolkit, researchers can build a high-confidence foundation for the development of next-generation targeted therapies.
References
-
Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
Safety Operating Guide
Mastering Safety: A Researcher's Guide to Handling N-(2-fluorophenyl)acrylamide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of N-(2-fluorophenyl)acrylamide, grounded in established safety protocols for acrylamide derivatives.
As a Senior Application Scientist, I understand that progress in the lab is built on a foundation of safety. N-(2-fluorophenyl)acrylamide is a valuable reagent in modern research and development, but its structural similarity to acrylamide—a well-documented neurotoxin, probable human carcinogen, and reproductive hazard—demands our utmost respect and caution.[1][2][3] This guide is designed to provide you with the essential, immediate safety and logistical information needed to handle this compound with confidence and care. We will move beyond a simple checklist to understand the why behind each safety measure, ensuring a self-validating system of laboratory practice.
Hazard Assessment: Understanding the Risk Profile
While a specific, comprehensive safety data sheet for N-(2-fluorophenyl)acrylamide (CAS 519004-34-3) is not widely available, its classification as an acrylamide derivative provides a strong basis for our safety protocol.[4] Acrylamide is classified as a Group B2 probable human carcinogen, and it is known to be highly toxic through inhalation and skin contact.[2][3] Derivatives such as N-(2-Aminophenyl)acrylamide are known to cause skin, eye, and respiratory irritation.[5] Therefore, we must assume N-(2-fluorophenyl)acrylamide presents similar hazards.
Key Assumed Hazards:
-
Carcinogenicity: May cause cancer.[6]
-
Neurotoxicity: Can affect the nervous system, with symptoms like numbness and tingling.[2]
-
Reproductive Toxicity: Suspected of damaging fertility.[6]
-
Acute Toxicity: Toxic if swallowed and harmful in contact with skin or if inhaled.[6]
-
Irritation: Causes skin and serious eye irritation.[5]
This hazard profile dictates a stringent set of handling procedures, personal protective equipment (PPE) selection, and disposal methods.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is even considered, the work environment must be engineered to minimize exposure.
-
Chemical Fume Hood: All work with N-(2-fluorophenyl)acrylamide, especially when handling the solid powder, must be conducted in a certified chemical fume hood.[7] This is critical to prevent the inhalation of airborne particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Designated Area: Establish a clearly marked, designated area for the handling of N-(2-fluorophenyl)acrylamide to prevent cross-contamination.[8]
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection of appropriate PPE is crucial for preventing dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling N-(2-fluorophenyl)acrylamide.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with extended cuff nitrile gloves. | Acrylamide can penetrate intact skin.[2] Double gloving provides an additional layer of protection. Regularly change gloves, at least every two hours, and immediately if contamination is suspected.[7] |
| Eye Protection | Chemical safety goggles. | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Body Protection | A lab coat with long sleeves and a fully fastened front. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Required when handling the powder outside of a fume hood (a practice that should be avoided) or if there is a risk of aerosol generation.[9][10] |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Safe Handling and Operational Plan: A Step-by-Step Guide
Adherence to a strict, step-by-step procedure is essential for minimizing risk during the handling of N-(2-fluorophenyl)acrylamide.
Preparation:
-
Review the Safety Data Sheet (SDS): Although a specific SDS for N-(2-fluorophenyl)acrylamide may be limited, review the SDS for acrylamide to be fully aware of the potential hazards.[11][12][13]
-
Designate and Prepare the Work Area: Ensure the chemical fume hood is clean and uncluttered. Cover the work surface with absorbent bench pads to contain any potential spills.[7]
-
Assemble all Materials: Have all necessary equipment, reagents, and waste containers ready and within reach inside the fume hood to minimize movement in and out of the designated area.
Handling the Solid Compound:
-
Don Appropriate PPE: Follow the PPE guidelines outlined in the table above.
-
Weighing the Powder:
-
Tare a sealed container on a balance outside the fume hood.
-
Inside the fume hood, carefully add the N-(2-fluorophenyl)acrylamide powder to the container.
-
Seal the container before removing it from the fume hood to weigh it. This prevents contamination of the balance and the lab environment.[7]
-
-
Making Solutions:
-
Always add the solid N-(2-fluorophenyl)acrylamide to the solvent.
-
Perform all dissolutions within the chemical fume hood.
-
During the Experiment:
-
Keep all containers of N-(2-fluorophenyl)acrylamide sealed when not in use.
-
Avoid any actions that could generate dust or aerosols.
-
If you need to leave the designated area, remove your gloves and wash your hands thoroughly.
Post-Experiment:
-
Decontaminate all surfaces that may have come into contact with N-(2-fluorophenyl)acrylamide. A 1.6% potassium persulfate solution followed by 1.6% sodium metabisulfite can be used for full decontamination.[7]
-
Dispose of all waste according to the procedures outlined in the next section.
-
Wash hands thoroughly after removing all PPE.
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: This includes respiratory protection if the spill involves powder outside of a fume hood.
-
Clean-up:
-
For solid spills, gently cover with an absorbent material and then moisten to prevent dust from becoming airborne.[8]
-
Carefully scoop the material into a sealed, labeled hazardous waste container.
-
For liquid spills, absorb with a non-combustible material and place in a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[11] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[11] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Environmental Responsibility
All materials contaminated with N-(2-fluorophenyl)acrylamide must be treated as hazardous waste. Never dispose of this chemical down the drain.
Waste Segregation and Disposal:
-
Solid Waste: This includes contaminated gloves, bench pads, and any unused N-(2-fluorophenyl)acrylamide powder. Place in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing N-(2-fluorophenyl)acrylamide must be collected in a dedicated, labeled hazardous waste container.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Follow your institution's specific guidelines for hazardous waste disposal.
By integrating these safety measures into your standard operating procedures, you can effectively mitigate the risks associated with N-(2-fluorophenyl)acrylamide, ensuring a safe and productive research environment.
References
- Safety Data Sheet Acrylamide Monomer. (n.d.).
- Standard Operating Procedure: Acrylamide Gel. (2010, March 30). University of California.
- Safety Data Sheet for Linear Acrylamide (E7325). (2025, April 8). New England Biolabs.
- NIOSH Pocket Guide to Chemical Hazards: Acrylamide. (n.d.). Centers for Disease Control and Prevention.
- Safety Data Sheet: N-(2-Aminophenyl)acrylamide. (n.d.). AK Scientific, Inc.
- Safety Data Sheet: Acrylamide Solution, 40%. (2025, December 18). Fisher Scientific.
- Acrylamide. (n.d.). Centers for Disease Control and Prevention, Toxic Substance Portal.
- Safety Data Sheet: Acrylamide. (n.d.). Carl ROTH.
- Safety Data Sheet: Acrylamide. (2024, September 6). Sigma-Aldrich.
- Acrylamide - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Duke OESO Guidelines for Safe Use of Acrylamide. (n.d.). Duke University.
- Safety Data Sheet: Acrylamide (Electrophoresis). (2025, December 18). Fisher Scientific.
- Acrylamide. (n.d.). Environment, Health & Safety, University of California, Berkeley.
- Acrylamide Safe Operating Procedure. (2022, December). University of Nebraska-Lincoln Environmental Health and Safety.
- N-(2-fluorophenyl)acrylamide. (n.d.). LGC Standards.
Sources
- 1. Acrylamide | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. ehs.unl.edu [ehs.unl.edu]
- 4. N-(2-fluorophenyl)acrylamide | LGC Standards [lgcstandards.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. nj.gov [nj.gov]
- 9. ehs.berkeley.edu [ehs.berkeley.edu]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Acrylamide [cdc.gov]
- 11. sds.metasci.ca [sds.metasci.ca]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
